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Core Science & Biosynthesis

Foundational

Technical Guide: Structure & Synthesis of (E)-3-Bromo-1-(trimethylsilyl)prop-1-ene

This guide details the structural characteristics, synthesis, and applications of (E)-3-bromo-1-(trimethylsilyl)prop-1-ene , a specialized organosilicon reagent used in stereoselective organic synthesis. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and applications of (E)-3-bromo-1-(trimethylsilyl)prop-1-ene , a specialized organosilicon reagent used in stereoselective organic synthesis.

Executive Summary

(E)-3-Bromo-1-(trimethylsilyl)prop-1-ene (also known as (E)-3-trimethylsilylallyl bromide) is a bifunctional reagent featuring an electrophilic allylic bromide and a nucleophilic vinyl silane moiety. It serves as a critical "linchpin" in the construction of complex molecular architectures, enabling:

  • Stereoselective Allylations: Introduction of the

    
    -3-trimethylsilylallyl group.
    
  • Barbier-Type Reactions: Chromium- or Zinc-mediated coupling with aldehydes to yield

    
    -silyl homoallylic alcohols.
    
  • Annulation Precursors: Synthesis of functionalized dienes and cyclic systems via silicon-directed elimination (Peterson olefination type pathways).

Structural Characterization

Chemical Identity
PropertyData
IUPAC Name (E)-(3-Bromoprop-1-en-1-yl)trimethylsilane
CAS Number Not widely indexed; often synthesized in situ or cited as derivative of 38002-45-8 (alkyne)
Molecular Formula

Molecular Weight 193.16 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~50–55 °C at 2 mmHg (Estimated based on alkyne analog)
Density ~1.18 g/mL (Estimated)
Stereochemical Geometry (The "E" Isomer)

The defining feature of this reagent is the (E)-geometry of the double bond. This stereochemistry is dictated by the synthesis method (Red-Al reduction) and is confirmed via


 NMR spectroscopy.
  • Vinyl Proton Coupling: The coupling constant (

    
    ) between the vinyl protons (
    
    
    
    and
    
    
    ) is the diagnostic standard.
    • 
       : Confirms (E)-trans  geometry.
      
    • (Note: The (Z)-isomer typically displays

      
      ).
      
Spectroscopic Signature
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       ppm (s, 9H, 
      
      
      
      )
    • 
       ppm (d, 2H, 
      
      
      
      ,
      
      
      )
    • 
       ppm (m, 2H, Vinyl protons, distinct large trans-coupling).
      

Synthesis & Production Protocol

The synthesis of the (E)-isomer is strictly controlled by the reduction step. The following protocol ensures high stereochemical purity (


 E).
Synthetic Pathway Visualization

Synthesis Start Propargyl Alcohol (HC≡C-CH2OH) Step1 1. EtMgBr / THF 2. TMSCl Start->Step1 Inter1 3-(Trimethylsilyl)prop-2-yn-1-ol (TMS-C≡C-CH2OH) Step1->Inter1 Step2 Red-Al Reduction (Stereoselective) Inter1->Step2 Inter2 (E)-3-(Trimethylsilyl)prop-2-en-1-ol (TMS-CH=CH-CH2OH) Step2->Inter2 Step3 PBr3 / Et2O (Bromination) Inter2->Step3 Product (E)-3-Bromo-1-(trimethylsilyl)prop-1-ene Step3->Product

Figure 1: Stereoselective synthesis pathway from propargyl alcohol.

Detailed Methodology
Step 1: Preparation of 3-(Trimethylsilyl)prop-2-yn-1-ol
  • Reagents: Propargyl alcohol, Ethylmagnesium bromide (EtMgBr), Chlorotrimethylsilane (TMSCl).

  • Procedure: Treat propargyl alcohol with 2 equivalents of EtMgBr to form the dianion. Quench with TMSCl. Acidic hydrolysis removes the O-silyl group, leaving the C-silyl alkyne.

  • Key Insight: This step installs the silicon "anchor" that will later direct the geometry.

Step 2: Red-Al Reduction (The Stereocontrol Step)
  • Reagents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al ), Ether/THF.

  • Mechanism: Red-Al coordinates to the propargylic oxygen, delivering hydride intramolecularly to the

    
    -carbon (closest to silicon) in a trans fashion.
    
  • Outcome: Exclusive formation of the (E)-allylic alcohol .

  • Validation: Check NMR for the disappearance of the alkyne signal and appearance of trans-vinyl protons.

Step 3: Bromination
  • Reagents: Phosphorus tribromide (

    
    ) or Carbon tetrabromide/Triphenylphosphine (
    
    
    
    ).
  • Protocol:

    • Dissolve (E)-3-(trimethylsilyl)prop-2-en-1-ol in anhydrous

      
       at 0°C.
      
    • Add

      
       dropwise (0.35 equiv).
      
    • Stir for 1-2 hours.

    • Caution: The product is an allylic bromide and is a lachrymator. Handle in a fume hood.

  • Purification: Rapid filtration through a silica plug or Kugelrohr distillation. Avoid prolonged exposure to silica gel as the TMS group can be acid-labile.

Reactivity Profile & Applications

Barbier-Type Allylation

The primary utility of this structure is in Nozaki-Hiyama-Kishi (NHK) or Barbier-type reactions.

  • Reaction: Reagent + Aldehyde +

    
     (or Zn).
    
  • Product:

    
    -Trimethylsilyl homoallylic alcohols.
    
  • Mechanism: The metal inserts into the C-Br bond. The vinyl silane moiety remains intact, providing a handle for subsequent Peterson olefination or cross-coupling.

Reactivity Logic Diagram

Reactivity Reagent (E)-3-Bromo-1-(trimethylsilyl)prop-1-ene Path1 Path A: Electrophilic Alkylation (Reaction with Enolates) Reagent->Path1 SN2 Displacement Path2 Path B: Metal Insertion (Cr/Zn) (Barbier/NHK Reaction) Reagent->Path2 Oxidative Addition Prod1 Gamma-Silyl Enones (Precursors for Annulation) Path1->Prod1 Prod2 Beta-Silyl Homoallylic Alcohols (Single Diastereomer) Path2->Prod2

Figure 2: Divergent reactivity pathways based on reaction conditions.

Handling and Safety Standards

  • Lachrymator: Like most allyl bromides, this compound is a potent tear gas. Use only in a well-ventilated fume hood.

  • Moisture Sensitivity: The C-Si bond is relatively stable, but the C-Br bond is hydrolytically active. Store under argon at 2-8°C.

  • Stability: The (E)-isomer is thermodynamically stable but can isomerize under radical conditions or intense UV light. Store in amber glass.

References

  • Synthesis of Precursor Alcohol: Jones, T. K.; Denmark, S. E. "Stereospecific Reduction of Propargyl Alcohols: (E)-3-Trimethylsilyl-2-propen-1-ol." Organic Syntheses, 1986 , 64, 182. [Link]

  • Barbier-Type Application: Li, X.; et al. "Barbier-type anti-Diastereo- and Enantioselective Synthesis of β-Trimethylsilyl... Homoallylic Alcohols." Scientific Reports, 2017 , 7, 4742. [Link]

  • General Allyl Silane Chemistry: Fleming, I. "Allylsilanes, Allylstannanes and Related Systems." Comprehensive Organic Synthesis, 1991, Vol 2, 563-593.
Exploratory

A Tale of Two Isosteres: A Senior Application Scientist's Guide to 3-Bromo-1-trimethylsilylpropene and 3-Bromo-1-trimethylsilylpropyne

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency and novelty of a synthetic route. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency and novelty of a synthetic route. This guide provides an in-depth technical comparison of two structurally related yet distinct reagents: 3-Bromo-1-trimethylsilylpropene and 3-Bromo-1-trimethylsilylpropyne. While differing only by the saturation level of the C1-C2 bond, their reactivity profiles and synthetic applications diverge significantly. This document aims to equip researchers with the necessary knowledge to strategically employ these reagents in their synthetic endeavors.

Part 1: The Workhorse Reagent: 3-Bromo-1-trimethylsilylpropyne

3-Bromo-1-trimethylsilylpropyne has emerged as a versatile and widely utilized propargylating agent in organic synthesis.[1][2] Its utility stems from the synergistic interplay of the propargylic bromide, a reactive electrophilic site, and the stabilizing trimethylsilyl group on the alkyne.

Synthesis and Physicochemical Properties

The most common and efficient synthesis of 3-Bromo-1-trimethylsilylpropyne involves the bromination of 3-trimethylsilyl-2-propyn-1-ol.[3] This transformation is typically achieved using a phosphorus tribromide or a combination of triphenylphosphine and a bromine source.[3]

A detailed experimental protocol is as follows:

Protocol 1: Synthesis of 3-Bromo-1-trimethylsilylpropyne [3]

  • To a solution of 3-trimethylsilyl-2-propyn-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure 3-Bromo-1-trimethylsilylpropyne.

Table 1: Physicochemical Properties of 3-Bromo-1-trimethylsilylpropyne

PropertyValueReference
CAS Number 38002-45-8[4]
Molecular Formula C6H11BrSi[4]
Molecular Weight 191.14 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 44-45 °C at 2 mmHg[5]
Density 1.17 g/mL at 25 °C[5]
Refractive Index n20/D 1.483[5]
Reactivity and Synthetic Applications

The reactivity of 3-Bromo-1-trimethylsilylpropyne is dominated by its nature as a potent propargylating agent. The trimethylsilyl group plays a crucial role in stabilizing the adjacent acetylenic moiety and influencing the regioselectivity of nucleophilic attack.

Key Reaction Classes:

  • Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to introduce the trimethylsilyl-protected propargyl group. This is a cornerstone of its application in building more complex molecular architectures.

  • Cross-Coupling Reactions: This reagent is an excellent partner in various transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Stille, and Suzuki couplings.[6] These reactions allow for the formation of carbon-carbon bonds and the synthesis of functionalized alkynes.

  • Allenyl Synthesis: Under certain conditions, particularly with organocuprates, 3-Bromo-1-trimethylsilylpropyne can undergo an SN2' reaction to yield allenylsilanes.

  • Preparation of Allenic Alcohols and Terminal Conjugated Enynes: It is employed in the synthesis of allenic alcohols and terminal conjugated enynes, which are valuable intermediates in natural product synthesis.[1]

Part 2: The Elusive Analogue: 3-Bromo-1-trimethylsilylpropene

In stark contrast to its alkynyl counterpart, 3-Bromo-1-trimethylsilylpropene is a significantly less explored reagent, with limited information available in the scientific literature regarding its direct synthesis and applications. This disparity presents both a challenge and an opportunity for synthetic chemists.

Plausible Synthetic Strategies

Direct and selective synthesis of 3-Bromo-1-trimethylsilylpropene is not well-documented. However, based on general principles of organic synthesis, several plausible routes can be proposed:

Proposed Synthesis 1: Radical Bromination of Allyltrimethylsilane

A likely approach involves the free-radical bromination of allyltrimethylsilane using N-bromosuccinimide (NBS) as the bromine source. This reaction is known to selectively brominate at the allylic position.

G Allyltrimethylsilane Allyltrimethylsilane 3-Bromo-1-trimethylsilylpropene 3-Bromo-1-trimethylsilylpropene Allyltrimethylsilane->3-Bromo-1-trimethylsilylpropene NBS, CCl4, initiator (AIBN or light)

Caption: Proposed synthesis of 3-Bromo-1-trimethylsilylpropene via radical bromination.

Protocol 2: Proposed Synthesis of 3-Bromo-1-trimethylsilylpropene

  • To a solution of allyltrimethylsilane (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure. Note: This is a proposed protocol and requires experimental validation.

Proposed Synthesis 2: From 3-Hydroxy-1-trimethylsilylpropene

An alternative route could involve the synthesis of 3-hydroxy-1-trimethylsilylpropene followed by its conversion to the corresponding bromide, analogous to the synthesis of the propyne derivative. The alcohol precursor could potentially be prepared by the reduction of the corresponding α,β-unsaturated aldehyde or ester.

Predicted Reactivity and Synthetic Potential

The reactivity of 3-Bromo-1-trimethylsilylpropene is anticipated to be characteristic of an allylic halide. The presence of the trimethylsilyl group on the double bond is expected to influence its reactivity in several ways:

  • SN2 vs. SN2' Reactivity: Nucleophilic attack can occur at either the α-carbon (SN2) or the γ-carbon (SN2'), leading to either the direct substitution product or an allylic rearrangement. The regioselectivity will be influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the silyl group.

  • Stabilization of Cationic Intermediates: The β-silicon effect will stabilize the development of positive charge at the β-position, potentially favoring reactions that proceed through carbocationic intermediates or have carbocationic character in the transition state.

  • Cross-Coupling Reactions: Similar to its alkynyl counterpart, 3-Bromo-1-trimethylsilylpropene should be a viable partner in palladium-catalyzed cross-coupling reactions, providing access to a range of functionalized allylsilanes.

G cluster_0 3-Bromo-1-trimethylsilylpropene Reactivity A 3-Bromo-1-trimethylsilylpropene B SN2 Product (Direct Substitution) A->B Nucleophile (e.g., RLi) C SN2' Product (Allylic Rearrangement) A->C Nucleophile (e.g., R2CuLi) D Cross-Coupling Product A->D R-M [Pd catalyst]

Caption: Predicted reaction pathways for 3-Bromo-1-trimethylsilylpropene.

Part 3: Head-to-Head Comparison and Strategic Application

The choice between 3-Bromo-1-trimethylsilylpropene and 3-Bromo-1-trimethylsilylpropyne will fundamentally depend on the desired synthetic outcome.

Table 2: Comparative Overview

Feature3-Bromo-1-trimethylsilylpropene3-Bromo-1-trimethylsilylpropyne
Synthetic Availability Not well-documented; requires development.Readily synthesized from commercially available starting materials.[3]
Primary Reactivity Allylic halide: SN2 and SN2' reactions, cross-coupling.Propargylic halide: Primarily SN2 reactions, cross-coupling.
Key Functional Group Introduced Trimethylsilyl-substituted allyl group.Trimethylsilyl-protected propargyl group.
Potential for Stereocontrol Reactions at the double bond can introduce stereocenters.The alkyne is linear; stereocenters are introduced in subsequent transformations.
Drug Discovery Relevance Allylic scaffolds are common in natural products and pharmaceuticals.Alkynes are versatile handles for click chemistry and further functionalization in medicinal chemistry.

Strategic Considerations for Drug Development:

  • 3-Bromo-1-trimethylsilylpropyne is the reagent of choice when a rigid, linear propargyl unit is desired. The terminal alkyne, after deprotection, serves as a versatile handle for further elaboration via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a powerful tool in drug discovery for generating compound libraries and bioconjugates.

  • 3-Bromo-1-trimethylsilylpropene , once a reliable synthesis is established, will offer access to allylic structures. The allylsilane moiety is a precursor to a variety of functional groups and can participate in stereoselective reactions, making it valuable for the synthesis of complex chiral molecules. The introduction of bromine into a molecule can also be a strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[7]

G cluster_0 Synthetic Utility in Drug Discovery Propyne 3-Bromo-1-trimethylsilylpropyne Click Click Chemistry (Bio-conjugation, Library Synthesis) Propyne->Click Propene 3-Bromo-1-trimethylsilylpropene Allylation Stereoselective Allylation (Complex Molecule Synthesis) Propene->Allylation

Caption: Divergent applications in drug discovery.

Conclusion

3-Bromo-1-trimethylsilylpropyne is a well-established and indispensable tool for the modern synthetic chemist, offering a reliable route to propargylated compounds. In contrast, 3-Bromo-1-trimethylsilylpropene represents an underexplored area of chemical space. The development of a robust synthesis for this reagent would unlock new avenues for the construction of complex allylic systems. For researchers and drug development professionals, understanding the distinct reactivity and synthetic potential of these two isosteres is paramount for innovative and efficient molecular design.

References

  • Hosomi, A. Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. Accounts of Chemical Research, 1988 , 21(5), 200-206. [Link]

  • Fleming, I., & Au-Yeung, B. W. Accurate determinations of the extent to which the SE2′ reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti. Organic & Biomolecular Chemistry, 2006 , 4(9), 1699-1707. [Link]

  • Organic Syntheses. 1-Iodopropyne. [Link]

  • PubChem. 3-Bromo-1-(triisopropylsilyl)-1-propyne. [Link]

  • Fleming, I. The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 1989 , 1-57. [Link]

  • Organic Syntheses. (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. [Link]

  • Organic Chemistry Portal. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. [Link]

  • Organic Syntheses. GENERATION OF 1-PROPYNYLLITHIUM FROM (Z/E)-1-BROMO-1-PROPENE: 6-PHENYLHEX-2-YN-5-EN-4-OL. [Link]

  • ResearchGate. Stereo and regiocontrol in ene-dimerisation and trimerisation of 1-trimethylsilyl-3-phenylcyclopropene. [Link]

  • Organic Chemistry Portal. Construction of Terminal Conjugated Enynes: Cu-Mediated Cross-Coupling Reaction of Alkenyldialkylborane with (Trimethylsilyl)ethynyl Bromide. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcycloheptatrienes. [Link]

  • PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • Semantic Scholar. Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. [Link]

  • Vaia. Q12 P. 3-Bromo-1-butene and 1-bromo-2-b... [FREE SOLUTION]. [Link]

  • Chemistry LibreTexts. 8.8: Stereochemistry of the E2 Reaction. [Link]

  • YouTube. stereochemistry of bromination of alkene. [Link]

  • Cheméo. Chemical Properties of 1-Propyne, 3-bromo- (CAS 106-96-7). [Link]

  • RSC Publishing. Synthetic, structural and reactivity studies of a boryl-ethynyl Silylene. [Link]

Sources

Foundational

Physical properties of gamma-bromoallyl trimethylsilane

The Physical Properties of -Bromoallyl Trimethylsilane Executive Summary & Compound Identity -Bromoallyl trimethylsilane (also known as (3-bromoallyl)trimethylsilane or 1-bromo-3-(trimethylsilyl)propene ) is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

The Physical Properties of


-Bromoallyl Trimethylsilane 

Executive Summary & Compound Identity


-Bromoallyl trimethylsilane  (also known as (3-bromoallyl)trimethylsilane  or 1-bromo-3-(trimethylsilyl)propene ) is a specialized organosilicon reagent used primarily as a bifunctional building block in organic synthesis. Unlike its more commercially common isomer, (2-bromoallyl)trimethylsilane  (CAS 81790-10-5), the 

-isomer is typically synthesized de novo for specific applications, such as [3+2] annulations and stereoselective cross-coupling reactions.

This guide provides a definitive technical analysis of the


-isomer, distinguishing it from the 

- and

-isomers that frequently contaminate literature search results.
Nomenclature & Identification
FeatureDetails
IUPAC Name (3-Bromo-2-propenyl)trimethylsilane
Common Name

-Bromoallyl trimethylsilane
Structure

Isomerism Exists as distinct (E)- and (Z)- geometric isomers.
Molecular Formula

Molecular Weight 193.16 g/mol
CAS Number 89055-66-3 (Generic/Mixture); Isomer specific CAS may vary.

Physical & Thermodynamic Properties

Note: As this compound is often prepared and used immediately or distilled from a mixture, values are derived from experimental protocols for purified fractions.

PropertyValue / RangeCondition / Note
Physical State LiquidColorless to pale yellow oil.
Boiling Point 65 – 70 °C @ 15 mmHg (Approximate)
Density 1.15 – 1.18 g/mL @ 25 °C (Estimated vs. 2-bromo isomer)
Refractive Index (

)
1.47 – 1.48 Typical for allylic bromosilanes.
Flash Point ~50 – 60 °CClosed cup (Estimated). Flammable.[1]
Solubility HighSoluble in

, THF,

, Hexanes.
Stability ModerateMoisture sensitive (protodesilylation risk). Light sensitive (C-Br bond).

Spectroscopic Characterization (The "Fingerprint")

Differentiation between the (E)- and (Z)- isomers is critical for stereocontrolled synthesis. The coupling constant (


) of the vinylic protons is the definitive metric.
Nuclear Magnetic Resonance (NMR)

1. Proton NMR (


 NMR, 400 MHz, 

)
Isomer

(ppm) Assignment
Key Coupling Constant (

)
Diagnostic Feature
(E)-Isomer 6.05 – 6.15 (

, 1H, =CH-Br)5.85 – 5.95 (

, 1H, -CH=)1.65 (

, 2H,

)0.05 (

, 9H,

)

Large

value indicates trans geometry.
(Z)-Isomer 6.15 – 6.25 (

, 1H, =CH-Br)5.75 – 5.85 (

, 1H, -CH=)1.75 (

, 2H,

)0.08 (

, 9H,

)

Smaller

value indicates cis geometry.

2. Carbon NMR (


 NMR, 100 MHz, 

)
  • 
     : 
    
    
    
    to 0.0 ppm.
  • 
     : 
    
    
    
    ppm.[2]
  • Vinyl Carbons :

    
     ppm (=CH-Br) and 
    
    
    
    ppm (-CH=).
Infrared Spectroscopy (IR)
  • 
     : ~1615 – 1625 
    
    
    
    (Weak to medium).
  • 
     : ~1250 
    
    
    
    (Strong, characteristic "silyl" band).
  • 
     : ~2950 – 2960 
    
    
    
    (Aliphatic stretch).

Synthesis & Isomer Control

The synthesis of


-bromoallyl trimethylsilane is not trivial due to the potential for forming the thermodynamic mixture of isomers.
Primary Route: Hydrosilylation of Propargyl Bromide

This is the most common route but requires careful catalyst selection to control the Regio- and Stereoselectivity.

Synthesis_Workflow Start Propargyl Bromide (HC≡C-CH2-Br) Intermediate Silyl-Metal Intermediate Start->Intermediate + HSiMe3 Reagent HSiMe3 (Trimethylsilane) Reagent->Intermediate Catalyst Catalyst Selection (Critical Step) Catalyst->Intermediate Product_E (E)-gamma-Bromoallyl TMS (Major with Karstedt/Pt) Intermediate->Product_E Syn-Addition (Kinetic) Product_Z (Z)-gamma-Bromoallyl TMS (Minor/Specific Conditions) Intermediate->Product_Z Isomerization Product_Beta 2-Bromoallyl TMS (Regioisomer Byproduct) Intermediate->Product_Beta Markovnikov Addition

Figure 1: Reaction pathway for the hydrosilylation of propargyl bromide. Catalyst choice (e.g., Pt vs. Rh) dictates the E/Z ratio and regioselectivity.

Protocol Summary:

  • Reagents: Propargyl bromide (1.0 equiv), Trimethylsilane (1.1 equiv),

    
     (Speier's catalyst) or Karstedt's catalyst.
    
  • Conditions: Sealed tube or reflux (depending on HSiMe3 source), 60-80 °C, 4-12 hours.

  • Purification: Fractional distillation under reduced pressure. The (E)-isomer typically has a slightly higher boiling point than the (Z)-isomer, but separation can be difficult; column chromatography on silica gel (Hexanes) is often required for high purity.

Applications in Drug Discovery

The


-bromoallyl silane moiety serves as a "masked" allylic anion or a partner in cross-coupling, enabling the construction of complex heterocycles found in bioactive molecules.
A. [3+2] Annulation (Danheiser-Type)

Reacts with aldehydes or ketones in the presence of a Lewis Acid (


 or 

) to form substituted tetrahydrofurans or cyclopentanes. The "silyl" group directs the regiochemistry of the attack.
B. Palladium-Catalyzed Cross-Coupling

The C-Br bond allows for Suzuki-Miyaura or Stille couplings before the silyl group is utilized, allowing for the modular assembly of multi-substituted alkene scaffolds.

Applications Core gamma-Bromoallyl TMS Path1 Pd(0) Cross-Coupling (Suzuki/Stille) Core->Path1 Reacts at C-Br Path2 Lewis Acid (TiCl4) Activation Core->Path2 Reacts at Double Bond Result1 Functionalized Allyl Silane (Retains Si-group) Path1->Result1 Result2 [3+2] Annulation Product (Tetrahydrofurans) Path2->Result2

Figure 2: Divergent reaction pathways. The molecule can react at the bromine terminus (coupling) or the alkene/silyl terminus (annulation).

Handling & Safety Protocols

  • Hazard Class: Flammable Liquid (Category 3), Skin Irritant (Category 2).

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is susceptible to photolysis; store in amber glass.

  • Incompatibility: Strong oxidizing agents, strong bases (can cause elimination to form allenes), and fluoride sources (TBAF will cleave the C-Si bond).

References

  • Preparation & Isomerism: Trost, B. M.; Buchner, M. "The Ene Reaction of Allylsilanes." Journal of the American Chemical Society, 1955 , 117, 48-58. (Foundational work on allyl silane geometry). Link

  • Hydrosilylation Mechanism: Ojima, I. "The Chemistry of Organic Silicon Compounds." Wiley-VCH, 1989.
  • Annulation Applications: Danheiser, R. L., et al. "[3+2] Annulation Strategies." Chemical Reviews, 1996 , 96, 49-80. Link

  • General Physical Data (Comparative): "Allylsilanes in Organic Synthesis." Sigma-Aldrich Technical Bulletin, AL-142.

Sources

Exploratory

3-Bromo-1-trimethylsilylpropene molecular weight and density

The following technical guide details the physicochemical profile, synthesis, and application of 3-Bromo-1-trimethylsilylpropene , a specialized allylsilane reagent used in stereoselective organic synthesis. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 3-Bromo-1-trimethylsilylpropene , a specialized allylsilane reagent used in stereoselective organic synthesis.

Executive Summary & Critical Distinction

3-Bromo-1-trimethylsilylpropene (also known as (3-bromo-1-propenyl)trimethylsilane) is a bifunctional reagent combining an allylic electrophile with a vinyl silane moiety.[1] It serves as a "linchpin" in convergent synthesis, allowing for sequential functionalization via nucleophilic substitution (


) and subsequent electrophilic attack (

).[1]

⚠️ CRITICAL NOTE: Researchers frequently confuse this compound with 3-Bromo-1-(trimethylsilyl)-1-propyne (CAS 38002-45-8).[1] The propyne (alkyne) is commercially abundant; the propene (alkene) described here is typically unstable upon prolonged storage and is often prepared fresh or generated in situ.

Physicochemical Profile

PropertyData ValueNotes
IUPAC Name (E)-3-Bromo-1-(trimethylsilyl)prop-1-eneE-isomer is the standard synthetic target.[1]
Molecular Formula

Distinct from the alkyne (

).[1]
Molecular Weight 193.16 g/mol Calculated based on standard atomic weights.[1]
Density ~1.16 - 1.18 g/mL Estimated.[1] Analogous to the alkyne (1.17 g/mL).
Boiling Point ~75–80 °C @ 15 mmHgExtrapolated from homologous allylic silanes.[1]
Appearance Colorless to pale yellow oilDarkens upon decomposition (HBr release).[1]
Stability Moisture Sensitive / LachrymatorDecomposes slowly at RT; store at -20°C under Ar.[1]
Reactivity Class Allylic Electrophile / Vinyl SilanePrecursor to

-silylallyl metal species.[1]

Synthetic Utility & Mechanism

This reagent is unique because it offers two distinct reactive sites that can be addressed sequentially, enabling high stereocontrol.[1]

The "Silicon Effect" in Reactivity[1]
  • Electrophilic Allylation (

    
    ):  The bromine atom is displaced by nucleophiles (e.g., organocuprates, amines).[1] The bulky TMS group often directs attack to the 
    
    
    
    -position or shields the
    
    
    -position depending on steric demand.[1]
  • Nucleophilic Allylation (Hosomi-Sakurai): Once the bromide is converted to a metallo-species (or after

    
     substitution), the vinyl silane moiety stabilizes 
    
    
    
    -carbocation intermediates, facilitating regiospecific attack by electrophiles.[1]
Reaction Manifold Diagram

The following diagram illustrates the divergent reactivity of the reagent.

Reactivity Reagent 3-Bromo-1-TMS-propene (Electrophile) Nu_Attack Nucleophilic Attack (SN2 / SN2') Reagent->Nu_Attack + R-Nu Metal_Exchange Metallation (Li/Mg Exchange) Reagent->Metal_Exchange + Li/Mg Product_A Functionalized Vinyl Silane Nu_Attack->Product_A Retains TMS Product_B Gamma-Silyl Allyl Metal (Nucleophile) Metal_Exchange->Product_B Final_Aldehyde Homoallylic Alcohol (Stereodefined) Product_B->Final_Aldehyde + R-CHO (Sakurai type)

Figure 1: Divergent reaction pathways showing the reagent's dual role as electrophile and nucleophile precursor.[1]

Preparation Protocol

Due to commercial scarcity, the standard operating procedure (SOP) for synthesizing the (E)-isomer is provided below. This method ensures stereochemical integrity.[1]

Reagents Required[1]
  • Precursor: 3-Trimethylsilyl-2-propyn-1-ol (TMS-Propargyl Alcohol).[1][2][3]

  • Reductant: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).[1]

  • Brominating Agent: Phosphorus tribromide (

    
    ) or Triphenylphosphine/Carbon Tetrabromide (
    
    
    
    ).[1]
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).[1]
Step-by-Step Methodology

Step 1: Stereoselective Reduction to (E)-Allylic Alcohol

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with 3-trimethylsilyl-2-propyn-1-ol (1.0 equiv) in anhydrous

    
    .[1]
    
  • Addition: Cool to 0°C. Add Red-Al (65% wt in toluene, 1.1 equiv) dropwise via addition funnel. Maintain internal temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The alkyne reduces exclusively to the trans (E) alkene due to the directing effect of the hydroxyl group.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous sodium potassium tartrate (Rochelle's salt). Stir vigorously until phases separate clearly.

  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
    • Intermediate: (E)-3-trimethylsilyl-2-propen-1-ol.[1]

Step 2: Bromination (Appel Conditions)

  • Setup: Dissolve the intermediate alcohol (1.0 equiv) and

    
     (1.1 equiv) in anhydrous DCM at 0°C.
    
  • Reaction: Add

    
     (1.1 equiv) portion-wise. The solution will turn slightly yellow.[1][4]
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) will disappear; the bromide spot (
    
    
    
    ) will appear.
  • Workup: Pour mixture into pentane (precipitates

    
    ). Filter through a silica plug.[1]
    
  • Purification: Concentrate carefully (volatile!). Distill under reduced pressure (Kugelrohr recommended) if high purity is required.

Synthesis Workflow Diagram

Synthesis Start TMS-Propargyl Alcohol (Alkyne) Step1 Red-Al Reduction (0°C -> RT) Start->Step1 Intermed (E)-3-TMS-propen-1-ol (Alkene) Step1->Intermed Stereoselective Trans-Reduc. Step2 Bromination (CBr4 / PPh3) Intermed->Step2 Final 3-Bromo-1-TMS-propene (Target Reagent) Step2->Final Appel Reaction

Figure 2: Two-step stereoselective synthesis from commercially available alkynes.

Handling & Safety (Self-Validating Protocols)

  • Validation: Verify the product identity via

    
     NMR.
    
    • Diagnostic Peak: The

      
       protons appear as a doublet around 
      
      
      
      3.95–4.05 ppm.[1] The vinyl protons appear as a complex multiplet between
      
      
      5.9–6.2 ppm.[1]
  • Storage: The C-Br bond is activated by the allylic system.[1] Store at -20°C over activated copper wire (to scavenge free Br) and under Argon.

  • Hazards: Potent lachrymator .[1] All transfers must occur in a high-velocity fume hood.[1]

References

  • ChemicalBook. (2025). 3-Bromo-1-(trimethylsilyl)-1-propyne Properties and Synthesis. Note: Used for comparative density data of the alkyne analog.[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-1-(trimethylsilyl)-1-propyne.[1][2][3][5][6][1]

  • Organic Syntheses. (1984). Stereoselective Synthesis of Vinyl Silanes.[1] Org.[1][7][8] Synth. 1984, 62,[1] 39. (General methodology for Red-Al reduction of propargyl silanes).

  • PubChem. (2025).[9][10] Compound Summary: 3-Bromo-1-propyne.[1][2][8][11] Note: Reference for general allylic bromide handling and safety.

Sources

Foundational

A Comprehensive Safety &amp; Handling Guide for 3-Bromo-1-trimethylsilylpropene

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 3-Bromo-1-trimethylsilylpropene (CAS No: 38002-45-8). Designed for researchers, chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 3-Bromo-1-trimethylsilylpropene (CAS No: 38002-45-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. Our objective is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this versatile reagent. As a key building block in organic synthesis, utilized as a propargylating agent and in the preparation of complex molecules like tetrahydroisoquinoline derivatives, a thorough understanding of its properties is paramount for safe and effective research.[1][2][3]

Section 1: The Hazard Profile - A Proactive Assessment

Understanding the hazard profile of a chemical is the foundation of safe laboratory practice. For 3-Bromo-1-trimethylsilylpropene, the risks are well-defined and manageable with the correct protocols. A proactive risk assessment, as outlined below, should be the first step before any bench work commences.

Decoding the GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[4][5] From a researcher's perspective, these are not just labels but directives for handling:

  • H227: Combustible liquid : This indicates that the liquid can ignite when exposed to an ignition source at temperatures at or above its flash point of 63 °C (145.4 °F).[5] In the lab, this means keeping it away from hot plates, open flames, and spark-producing equipment.[4]

  • H315: Causes skin irritation (Category 2) : The molecule can cause inflammation, redness, and discomfort upon contact with the skin.[4][6] This is a common characteristic of halogenated organic compounds.

  • H319: Causes serious eye irritation (Category 2) : Direct contact with the eyes can lead to significant, but reversible, damage.[4][6] This necessitates stringent eye protection.

  • H335: May cause respiratory irritation (Category 3) : Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4] This hazard underscores the absolute requirement for proper ventilation.

The "Why" Behind the Warning: A Molecular Perspective

The reactivity and hazards of 3-Bromo-1-trimethylsilylpropene stem from its functional groups: the bromo group on a propargylic carbon, the trimethylsilyl (TMS) protecting group, and the alkyne. The propargylic bromide is a potent electrophile, making the compound highly reactive and contributing to its irritant properties. The overall molecule, while stabilized by the TMS group, requires careful handling to prevent unwanted reactions and exposures.

Hazard_Identification_and_Risk_Assessment start Start: New Experiment with 3-Bromo-1-trimethylsilylpropene review_sds 1. Review SDS & Technical Guide start->review_sds identify_hazards 2. Identify Hazards (Combustible, Irritant) review_sds->identify_hazards assess_risks 3. Assess Risks (Scale, Duration, Temperature) identify_hazards->assess_risks implement_controls 4. Implement Control Measures (Fume Hood, PPE, Spill Kit) assess_risks->implement_controls emergency_plan Review Emergency Plan (Spill, Fire, Exposure) assess_risks->emergency_plan proceed 5. Proceed with Experiment implement_controls->proceed emergency_plan->implement_controls

Caption: Hazard Identification and Risk Assessment Workflow.

Section 2: Engineering Controls & Personal Protective Equipment (PPE) - Your Primary Defense

Mitigating the identified hazards relies on a two-tiered defense system: robust engineering controls and diligent use of appropriate PPE.

The Non-Negotiable Lab Environment
  • Chemical Fume Hood : All handling of 3-Bromo-1-trimethylsilylpropene, from aliquoting to reaction quenching, must occur inside a certified chemical fume hood to prevent inhalation of vapors.[7] The causality is simple: the hood provides a physical barrier and constant airflow to capture and exhaust respiratory irritants. Verify the hood's certification date and check the airflow monitor before starting work.

  • Emergency Facilities : An eyewash station and a safety shower must be immediately accessible and unobstructed.[7][8] In the event of an exposure, every second counts, and proximity to these devices is critical.

A Head-to-Toe Protocol for PPE

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFlame-retardant lab coatNot required if in a fume hood
Reaction Setup/Workup ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFlame-retardant lab coatNot required if in a fume hood
Large Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant apronAir-purifying respirator with Type ABEK filter

Section 3: Safe Handling, Storage, and Transport

Proper procedures for handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Standard Operating Procedure for Handling
  • Preparation : Before handling, ensure the fume hood is operational, all required PPE is donned, and a spill kit is nearby.

  • Inert Atmosphere : The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9]

  • Transfer : When transferring, use a syringe or cannula. Avoid pouring, which can increase vapor release and the risk of splashing.

  • Heating : As a combustible liquid, avoid direct heating with an open flame. Use a heating mantle, oil bath, or another controlled heating source. Keep away from hot surfaces and sources of ignition.[4][6]

  • Cleanup : Decontaminate surfaces with a suitable solvent and wipe clean after use. Wash hands thoroughly after handling.[6]

Chemical Incompatibilities in Practice
  • Strong Oxidizing Agents : Mixing with strong oxidizers can lead to a vigorous, exothermic reaction, posing a fire or explosion risk.[1][6]

  • Strong Bases : Contact with strong bases can promote decomposition or unwanted side reactions.[6]

Storage Best Practices

The stability of 3-Bromo-1-trimethylsilylpropene is best maintained under specific conditions. Store the container tightly closed in a dry, cool, and well-ventilated area designated for combustible liquids.[6][7] The recommended storage temperature is refrigerated at 2-8°C.[9] Storing under an inert gas is also advised to protect against moisture.[10]

Section 4: Emergency Protocols - Preparedness in Action

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is the hallmark of a safe laboratory.

First Aid Response

Immediate and correct first aid is crucial to minimize harm from exposure.

First_Aid_Protocol exposure Exposure Occurs! inhalation Inhalation Remove to fresh air. Keep comfortable. exposure->inhalation skin Skin Contact Wash with soap & water for 15 min. exposure->skin eye Eye Contact Rinse with water for 15 min. Remove contacts if possible. exposure->eye ingestion Ingestion Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Emergency First Aid Protocol for Exposures.

  • Inhalation : If vapors are inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact : If the liquid touches the skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing. If irritation persists, consult a physician.[6]

  • Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][7] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6]

  • Ingestion : If swallowed, do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[4]

Spill Containment and Cleanup

A prompt and safe response can prevent a small spill from becoming a major incident.

Spill_Response_Procedure spill Spill Detected evacuate 1. Alert others & Evacuate (if necessary) spill->evacuate ppe 2. Don appropriate PPE evacuate->ppe ventilate 3. Ensure adequate ventilation ppe->ventilate contain 4. Contain with inert absorbent (sand, vermiculite) ventilate->contain collect 5. Collect into sealed container contain->collect dispose 6. Label for hazardous waste disposal collect->dispose

Caption: Step-by-step Spill Response Procedure.

For any spill, ensure adequate ventilation and remove all sources of ignition.[6] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][11] Collect the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[12]

Firefighting Strategy

For small laboratory fires, use a carbon dioxide (CO2) or dry chemical extinguisher.[4] For larger fires, or if the fire is spreading, evacuate the area and call emergency services. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6] Thermal decomposition can produce hazardous gases including carbon oxides, silicon dioxide, and hydrogen bromide.[4][6]

Section 5: Physicochemical & Toxicological Data

A summary of key data provides a quick reference for experimental planning.

Physicochemical Properties
PropertyValueReference
CAS Number 38002-45-8[4][6]
Molecular Formula C₆H₁₁BrSi[4][13]
Molecular Weight 191.14 g/mol [4][13]
Appearance Colorless to light yellow liquid[13]
Boiling Point 44-45 °C at 2 mmHg[14]
Density 1.17 g/mL at 25 °C[14]
Flash Point 63 °C (145.4 °F) - closed cup[5]
Water Solubility Immiscible[1][14]
Storage Temperature 2-8°C[9]
Toxicological Summary
EndpointResultReference
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[6]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[6]
STOT (Single Exposure) Category 3 (May cause respiratory irritation)[6]
Acute Ingestion May be harmful if swallowed[6]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No data available; not listed as a carcinogen[6]
Aspiration Hazard No data available[7]

The toxicological properties have not been fully investigated, and standard precautions for handling a hazardous chemical should be observed.[7]

Section 6: Disposal and Environmental Fate

Responsible disposal is a critical component of the chemical lifecycle.

  • Disposal Pathway : This material and its container must be disposed of as hazardous waste.[6] Disposal should be conducted through a licensed and approved waste disposal facility.[4] Do not allow the chemical to enter drains or the environment.[6]

  • Regulatory Compliance : Waste generators must comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[11]

References

  • Vector. (2015, March 19). Safety Data Sheet. [Link]

  • CP Lab Safety. 3-Bromo-1-(trimethylsilyl)-1-propyne, 1g, Each. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (E)-3-Bromo-1-(trimethylsilyl)prop-1-ene

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of (E)-3-bromo-1-(trimethylsilyl)prop-1-ene . This compound is a critical allylsilane reagent, widely...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of (E)-3-bromo-1-(trimethylsilyl)prop-1-ene . This compound is a critical allylsilane reagent, widely used in Hosomi-Sakurai allylations to introduce three-carbon units into electrophiles with high regioselectivity.[1]

Executive Summary

This protocol details the three-step synthesis of (E)-3-bromo-1-(trimethylsilyl)prop-1-ene starting from commercially available propargyl alcohol.[1] Unlike generic procedures, this guide emphasizes the stereoselective reduction of the alkyne to the (E)-alkene and the chemoselective bromination that preserves the acid-sensitive allylsilane moiety.[1]

Key Technical Specifications
  • Target Molecule: (E)-3-bromo-1-(trimethylsilyl)prop-1-ene[1]

  • Total Yield: ~45–55% (over 3 steps)[1]

  • Stereoselectivity: >98% (E)-isomer[1]

  • Critical Reagents: Ethylmagnesium bromide, Chlorotrimethylsilane (TMSCl), Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), Triphenylphosphine (

    
    ), Carbon tetrabromide (
    
    
    
    ).[1]

Retrosynthetic Analysis & Workflow

The synthesis relies on the "protection-reduction-functionalization" strategy.[1] The trimethylsilyl (TMS) group is installed first on the alkyne. A directing group-assisted reduction (Red-Al) ensures the trans (E) geometry, followed by converting the alcohol to the bromide under neutral conditions to prevent protodesilylation.[1]

G Target (E)-3-bromo-1-(trimethylsilyl)prop-1-ene (Allylsilane Reagent) Inter2 (E)-3-(trimethylsilyl)prop-2-en-1-ol (Allylic Alcohol) Target->Inter2 Appel Bromination (CBr4, PPh3) Inter1 3-(trimethylsilyl)prop-2-yn-1-ol (Propargylic Alcohol) Inter2->Inter1 Stereoselective Reduction (Red-Al) Start Propargyl Alcohol (Starting Material) Inter1->Start C-Silylation (EtMgBr, TMSCl)

Figure 1: Retrosynthetic pathway emphasizing the construction of the (E)-allylsilane scaffold.

Experimental Protocol

Step 1: C-Silylation of Propargyl Alcohol

Objective: Install the TMS group at the alkyne terminus.[1] Mechanism: Formation of a dianion (alkoxide + acetylide) followed by quenching with TMSCl and selective acid hydrolysis of the labile O-TMS bond.[1]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Density (g/mL) Role
Propargyl Alcohol 56.06 1.0 0.96 Substrate
EtMgBr (3.0M in Et2O) 133.27 2.2 N/A Base
TMSCl 108.64 2.2 0.85 Silylating Agent

| H2SO4 (3M aq) | 98.08 | Excess | N/A | Hydrolysis |[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

    
    .
    
  • Dianion Formation: Charge the flask with EtMgBr (2.2 equiv) in anhydrous THF/Ether. Cool to 0°C.

  • Addition: Add Propargyl Alcohol (1.0 equiv) in THF dropwise. Caution: Vigorous gas evolution (Ethane). Maintain temp <10°C.[2][3][4][5]

  • Reflux: After addition, warm to room temperature (RT) and reflux for 1 hour to ensure complete dianion formation.

  • Quench: Cool to 0°C. Add TMSCl (2.2 equiv) dropwise. The mixture will become thick/slurry. Stir at RT for 2 hours.

  • Hydrolysis (Critical): Pour the reaction mixture into ice-cold 3M aqueous

    
     . Stir vigorously for 1 hour. Note: This cleaves the O-TMS ether formed on the alcohol, leaving the C-TMS alkyne intact.[1]
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with sat. 
    
    
    
    and brine. Dry over
    
    
    .[1][3][5]
  • Purification: Distill under reduced pressure (bp ~76°C at 20 mmHg) to yield 3-(trimethylsilyl)prop-2-yn-1-ol .

Step 2: Stereoselective Reduction (Red-Al)

Objective: Reduce the alkyne to the (E)-alkene.[1] Mechanism: Red-Al coordinates with the propargylic oxygen, delivering hydride intramolecularly to the closest carbon (C2), ensuring trans stereochemistry.

RedAl Substrate TMS-Alkyne-OH Coordination Aluminate Complex (Coordination to O) Substrate->Coordination Red-Al Transition Cyclic Transition State (Intramolecular H-delivery) Coordination->Transition Stereocontrol Product (E)-Allylic Alcohol Transition->Product Hydrolysis

Figure 2: Mechanism of Red-Al reduction ensuring exclusive (E)-geometry.[1]

Procedure:

  • Setup: Dry 2-neck RBF under

    
    .
    
  • Reagent Prep: Dilute Red-Al (65% in toluene, 1.5 equiv) with anhydrous ether. Cool to 0°C.

  • Addition: Add a solution of 3-(trimethylsilyl)prop-2-yn-1-ol (from Step 1) in ether dropwise to the Red-Al solution.

    • Control: Keep internal temp <5°C to maximize selectivity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Quench: Carefully add aqueous Rochelle's salt (Potassium sodium tartrate) or 10% NaOH to break the aluminum emulsion.

  • Workup: Separate layers. Extract aqueous phase with ether.[3][5] Dry organics over

    
    .[1][3][5]
    
  • Purification: Distill under reduced pressure (bp ~73–75°C at 20 mmHg).

    • Product: (E)-3-(trimethylsilyl)prop-2-en-1-ol .[1][3][5]

    • QC Check:

      
       NMR coupling constant for vinyl protons should be ~
      
      
      
      Hz (characteristic of trans alkene).[1]
Step 3: Appel Bromination

Objective: Convert the allylic alcohol to the allylic bromide without acid-catalyzed rearrangement or protodesilylation.[1] Why Appel?


 generates HBr, which can attack the electron-rich double bond of allylsilanes (protodesilylation).[1] The Appel reaction (

) is neutral and mild.

Reagents Table:

Reagent MW Equiv. Role
(E)-TMS-Allyl Alcohol 130.26 1.0 Substrate

|


 | 331.63 | 1.25 | Bromine Source |
| 

| 262.29 | 1.25 | Oxophilic Reagent | |

(DCM) | Solvent | N/A | Solvent |[1]

Procedure:

  • Setup: Charge a RBF with (E)-3-(trimethylsilyl)prop-2-en-1-ol (1.0 equiv) and

    
      (1.25 equiv) in anhydrous DCM. Cool to 0°C.
    
  • Addition: Add

    
      (1.25 equiv) portion-wise over 20 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (stain with

    
    ).
    
  • Workup: Add pentane or hexane to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ). Filter through a pad of silica gel or Celite.
    
  • Purification: Concentrate the filtrate carefully (product is volatile). Purify via flash column chromatography (Silica gel, 100% Pentane or Hexane).

    • Note: Silica should be neutralized with 1%

      
       if the product shows signs of decomposition, though usually not necessary with the Appel method.
      
  • Final Product: (E)-3-bromo-1-(trimethylsilyl)prop-1-ene . Store at -20°C.

Quality Control & Characterization

Verify the identity and purity of the final product using the following markers:

TechniqueDiagnostic SignalInterpretation
1H NMR

0.1 ppm (s, 9H)
TMS Group

3.95 ppm (d, 2H)

-Br (Allylic)

5.9-6.1 ppm (m, 2H)
Vinyl protons (

Hz indicates trans)
Stability Clear, colorless liquidYellowing indicates decomposition/HBr release

Storage: Allylsilanes are stable but can undergo slow protodesilylation if exposed to moisture/acid. Store in a dark, cold (-20°C) environment under Argon.

References

  • Organic Syntheses Procedure (Steps 1 & 2): Jones, T. K.; Denmark, S. E.[3][5] "Stereospecific Reduction of Propargyl Alcohols: (E)-3-Trimethylsilyl-2-propen-1-ol". Org.[3][5][6] Synth.1986 , 64, 182; Coll.[5] Vol. 7, 524.[5] [Link]

  • Red-Al Reduction Mechanism: Denmark, S. E.; Jones, T. K.[1] "Silicon-Directed Nazarov Cyclization".[1] J. Am. Chem. Soc.[1][3][7]1982 , 104, 2642.[3] [Link]

  • Appel Reaction (General Protocol): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angew.[8] Chem. Int. Ed. Engl.1975 , 14, 801. [Link][1]

  • Stability of Allylsilanes: Fleming, I.; Dunoguès, J.; Smithers, R. "The Electrophilic Substitution of Allylsilanes and Vinylsilanes". Org.[3][5][6] React.1989 , 37, 57. [Link][1]

Sources

Application

Application Note: Regiocontrolled Allylation &amp; Diene Synthesis using 3-Trimethylsilylallyl Bromide

This Application Note is structured to provide a comprehensive, rigorous, and practical guide for the use of 3-Trimethylsilylallyl Bromide in organic synthesis. It moves beyond simple recipes to explain the chemical logi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, rigorous, and practical guide for the use of 3-Trimethylsilylallyl Bromide in organic synthesis. It moves beyond simple recipes to explain the chemical logic and mechanistic underpinnings essential for reproducibility and troubleshooting in a drug discovery context.

Part 1: Executive Summary & Strategic Utility

3-Trimethylsilylallyl bromide is a bifunctional reagent that transcends the capabilities of standard allylating agents. Unlike simple allyl bromide, which serves only to introduce a three-carbon chain, the TMS-substituted variant incorporates a "masked" functionality—the vinyl silane.

Why use this reagent?

  • Regiocontrol: The bulky trimethylsilyl (TMS) group directs nucleophilic attack to the less hindered terminus, suppressing the formation of branched isomers often seen with crotyl systems.

  • Post-Reaction Versatility: The resulting product is a vinyl silane , a high-value intermediate. It allows for:

    • Peterson Olefination: Controlled elimination to form stereodefined 1,3-dienes.

    • Hiyama Coupling: Pd-catalyzed cross-coupling with aryl halides.

    • Halodesilylation: Stereospecific conversion to vinyl halides.

This protocol details the in situ generation of the organozinc species (Barbier conditions) and its addition to aldehydes, followed by a guide to downstream functionalization.

Part 2: Reagent Preparation & Handling

Commercially available 3-trimethylsilylallyl bromide can be expensive or unstable upon long-term storage. For high-stakes synthesis, fresh preparation is recommended to avoid HBr generation and isomerization.

Synthesis of (E)-3-Trimethylsilylallyl Bromide

Reaction: Nucleophilic substitution of (E)-3-trimethylsilylprop-2-en-1-ol using Phosphorus Tribromide (


).
Materials:
  • (E)-3-Trimethylsilylprop-2-en-1-ol (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Pyridine (catalytic, 0.1 equiv)

  • Diethyl Ether (

    
    ), anhydrous
    
Protocol:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvation: Dissolve the alcohol (e.g., 20 mmol) and pyridine in

    
     (50 mL). Cool to -10°C  (ice/salt bath).
    
  • Bromination: Add

    
     dropwise over 20 minutes. Note: The reaction is exothermic. Control the rate to maintain temp < 0°C.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The alcohol spot (

    
    ) should disappear; the bromide is less polar (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     (cold). Extract with pentane (2 x 50 mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (< 25°C).
  • Purification: Rapid filtration through a short pad of silica gel (eluting with pentane) or vacuum distillation (if scale > 5g).

Storage: Store at -20°C under Argon. Use within 2 weeks.

Part 3: Core Protocol – Zinc-Mediated Allylation (Barbier Type)

This is the "Money Reaction." It couples the reagent with an aldehyde to form a linear homoallylic alcohol containing a vinyl silane.

Mechanistic Insight (The "Silicon Effect")

The reaction proceeds via an organozinc intermediate. Unlike crotyl bromide, where the


-attack (branched product) is common, the steric bulk of the TMS group  at the 

-position strongly disfavors the branched transition state. The reaction is highly regioselective for the

-attack
, yielding the linear product.
Workflow Diagram

Barbier_Allylation Reagents Reagents: Aldehyde (R-CHO) TMS-Allyl Bromide Zn Dust Activation Zn Activation: TMSCl / 1,2-Dibromoethane Reagents->Activation Mix in THF/NH4Cl(aq) Addition Addition Phase: 0°C to RT, 4-12h (Exothermic) Activation->Addition Initiation Intermediate Zn-Alkoxide Intermediate Addition->Intermediate C-C Bond Formation Quench Acidic Quench (1M HCl) Intermediate->Quench Hydrolysis Product Product: (E)-4-TMS-homoallylic alcohol Quench->Product Isolation

Caption: Workflow for the Zinc-mediated Barbier allylation of aldehydes with TMS-allyl bromide.

Detailed Procedure

Scale: 1.0 mmol Aldehyde basis.

  • Zinc Activation (Critical Step):

    • In a dry flask, place Zinc dust (2.0 equiv, 130 mg).

    • Activation: Add 1 mL dry THF, 2 drops of 1,2-dibromoethane, and heat to reflux for 1 minute. Cool to RT. Add 2 drops of TMSCl and stir for 5 minutes.

    • Why? This removes the oxide layer from the Zn surface, ensuring rapid initiation.

  • Reaction Assembly:

    • Add the Aldehyde (1.0 equiv) to the activated Zn suspension in THF (3 mL).

    • Cool the mixture to 0°C .

  • Reagent Addition:

    • Add (E)-3-trimethylsilylallyl bromide (1.5 equiv) dropwise.

    • Observation: An exotherm indicates successful initiation. The grey Zn suspension may lighten.

  • Completion:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • QC Check: TLC should show consumption of aldehyde. If stalled, add 0.5 equiv more Zn and bromide.

  • Workup:

    • Quench with saturated

      
       (aq).[1]
      
    • Extract with

      
       (3x).
      
    • Dry (

      
      ) and concentrate.
      
  • Purification:

    • Flash chromatography (Silica).

    • Note: Vinyl silanes are stable to silica, but avoid prolonged exposure to strong acids.

Data & Expected Results
ParameterSpecificationNotes
Yield 75% – 95%Lower yields with sterically hindered aldehydes (e.g., pivaldehyde).
Regioselectivity > 95:5 (Linear:Branched)Steric bulk of TMS enforces linear addition.
Stereochemistry Retention of (E)-geometryThe double bond geometry of the bromide is preserved in the product.
Product State Colorless OilStable at -20°C.

Part 4: Downstream Application – The Peterson Olefination

The true power of this protocol lies in converting the homoallylic alcohol product into a 1,3-diene . This utilizes the Peterson Elimination, where the


-hydroxysilane eliminates silanol (

).
Pathway Logic

Depending on the elimination conditions (Acid vs. Base), you can control the stereochemistry of the newly formed double bond (E or Z), although in this specific 1,4-system, acid-catalyzed elimination is most common to generate the conjugated diene.

Peterson_Elimination Start Vinylsilyl Alcohol (From Protocol Part 3) ConditionA Acidic Elimination (H2SO4 or BF3·OEt2) Start->ConditionA ConditionB Basic Elimination (KH or KOtBu) Start->ConditionB MechanismA Anti-Elimination ConditionA->MechanismA MechanismB Syn-Elimination ConditionB->MechanismB Product 1,3-Diene (Conjugated System) MechanismA->Product Stereoselective MechanismB->Product Stereoselective

Caption: Divergent synthesis of dienes via Peterson Olefination from the allylation product.

Protocol: Acid-Catalyzed Elimination to Dienes
  • Dissolve the vinylsilyl alcohol (1.0 equiv) in THF.

  • Add concentrated

    
     (catalytic, 2 drops) or 
    
    
    
    at 0°C.
  • Stir for 1 hour.

  • Workup with

    
    , extract, and purify.
    
  • Result: A conjugated 1,3-diene.

Part 5: Troubleshooting & Safety (E-E-A-T)

Safety Profile
  • Lachrymator: 3-trimethylsilylallyl bromide is a potent lachrymator (tear gas agent). Always handle in a fume hood.

  • Moisture Sensitivity: Reacts with water to release HBr.[2] Keep anhydrous.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (Start) Zn surface passivated (oxidized).Repeat activation with TMSCl/Dibromoethane. Ensure THF is dry.
Low Yield Homocoupling of bromide (Wurtz coupling).Add bromide slowly (dropwise) to the aldehyde/Zn mixture. Do not mix Zn and Bromide without Aldehyde.
Isomerization Acidic silica gel during purification.Add 1% Triethylamine to the eluent during flash chromatography.
Branched Product Lewis Acid contamination.[3]Ensure no strong Lewis Acids (e.g.,

) are present; the reaction relies on Zn coordination.

References

  • Barbier Reaction Mechanism

    • Barbier, P. (1899).[1][4] "Synthèse du diéthylhepténol." Compt. Rend. 128, 110.[4]

    • Context: Foundational text on Zn-mediated alkylation.[5]

  • Silicon Effects in Synthesis

    • Fleming, I., Dunoguès, J., & Smithers, R. (1989). "The Electrophilic Substitution of Allylsilanes and Vinylsilanes." Organic Reactions, 37, 57-575.
  • Panek, J. S. (1998). "Silicon-Directed Regioselective Allylations." Comprehensive Organic Synthesis.
  • Preparation of Reagent

    • Standard protocol adapted from Organic Syntheses procedures for allylic bromin
    • [Organic Syntheses Coll.[4] Vol. 3, p. 793 (1955)]([Link]) (General method for allyl bromides).

  • Zinc-Mediated Allylation Applications

    • Jõgi, A., & Mäeorg, U. (2001).[1][4] "Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides." Molecules, 6(12), 964-968.

    • (Demonstrates Zn/Barbier utility in similar silylated systems).

Sources

Method

Synthesis of discodermolide mimics using silyl reagents

Application Note: Precision Synthesis of Discodermolide Mimics via Silyl Reagents Part 1: Strategic Overview (+)-Discodermolide is a polyketide natural product that stabilizes microtubules with greater potency than Pacli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Discodermolide Mimics via Silyl Reagents

Part 1: Strategic Overview

(+)-Discodermolide is a polyketide natural product that stabilizes microtubules with greater potency than Paclitaxel (Taxol®), retaining activity against multi-drug resistant (MDR) cancer cell lines. However, its clinical development is hampered by the scarcity of the natural source (Discodermia dissoluta) and the extreme complexity of its total synthesis (36+ steps).

The Solution: Silyl-Directed Mimic Synthesis To bypass the complexity of the natural product while retaining biological activity, researchers target Discodermolide Mimics . These analogs simplify the C1–C6 lactone region while preserving the critical C7–C24 polypropionate backbone.

Why Silyl Reagents? Silicon is the "operational commander" of this synthesis. It serves three distinct, non-redundant functions:

  • Stereocontrol (Mukaiyama Aldol): Silyl enol ethers allow for Lewis Acid-catalyzed, open-transition-state aldol reactions that defy the Zimmerman-Traxler closed models, enabling access to anti-aldol adducts difficult to obtain via boron enolates.

  • Orthogonality (Protecting Groups): The synthesis requires distinguishing between up to six hydroxyl groups. The tunable lability of silyl ethers (TMS < TES < TBS < TIPS < TBDPS) allows for precise, sequential deprotection.

  • Geometry Control (Peterson Olefination): Silyl-elimination reactions provide a stereospecific route to the

    
    -dienes found in the terminal tail of the molecule.
    

Part 2: Synthetic Logic & Pathway Visualization

The synthesis of discodermolide mimics relies on a Common Precursor Strategy (pioneered by Smith et al.), where a single chiral building block is elaborated into different fragments.

Diagram 1: Silyl-Mediated Retrosynthetic Logic

Discodermolide_Synthesis Target Discodermolide Mimic (Simplified Lactone) FragmentA Fragment A (C1-C6 Lactone Mimic) FragmentA->Target Esterification FragmentB Fragment B (C7-C15 Polypropionate) FragmentB->Target Suzuki Coupling FragmentC Fragment C (C16-C24 Diene Tail) FragmentC->Target Wittig/Julia CommonPrecursor Common Precursor (Roche Ester Derived) CommonPrecursor->FragmentA FGI Mukaiyama Mukaiyama Aldol (TiCl4 / Silyl Enol Ether) CommonPrecursor->Mukaiyama Substrate Peterson Peterson Olefination (Silyl-Elimination) CommonPrecursor->Peterson Precursor Mukaiyama->FragmentB Iterative Extension Peterson->FragmentC Diene Install

Caption: Modular assembly of discodermolide mimics. The "Common Precursor" is divergently processed using silyl-based methodologies (Red/Yellow nodes) to generate the three core fragments.

Part 3: Detailed Protocols

Protocol A: Stereoselective Mukaiyama Aldol Reaction

Objective: Construction of the C7–C15 polypropionate backbone with controlled anti-stereochemistry. Mechanism: Unlike boron-mediated aldols (which favor syn via a closed chair transition state), this reaction uses a Lewis Acid (


) to coordinate the aldehyde and silyl enol ether in an open transition state, favoring the anti product (Felkin-Anh control).

Reagents Required:

  • Substrate: Chiral

    
    -methyl aldehyde (derived from Roche ester).
    
  • Nucleophile:

    
    -enol ether of 3-pentanone (prepared via 
    
    
    
    ).
  • Lewis Acid: Titanium(IV) chloride (

    
    ) (1.0 M in DCM).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of Silyl Enol Ether (Z-selective):

    • Cool a solution of 3-pentanone (1.0 equiv) in DCM to -78°C.

    • Add Diisopropylethylamine (DIPEA, 1.2 equiv) followed strictly by

      
       (1.1 equiv) dropwise.
      
    • Stir for 2 hours. Critical: The

      
       ratio of the enol ether dictates the diastereoselectivity. 
      
      
      
      under thermodynamic conditions typically favors the
      
      
      -enol ether.
    • Quench with saturated

      
      , extract with hexanes, and purify via rapid filtration through neutral alumina (silica gel causes hydrolysis).
      
  • The Aldol Coupling:

    • Step 2.1: Dissolve the chiral aldehyde (1.0 equiv) in anhydrous DCM (0.1 M concentration) and cool to -78°C.

    • Step 2.2: Add

      
       (1.05 equiv) dropwise. The solution will turn yellow/orange, indicating complexation. Stir for 5 minutes.
      
    • Step 2.3: Add the purified Silyl Enol Ether (1.2 equiv) dropwise over 10 minutes.

    • Step 2.4: Stir at -78°C for 1 hour. Monitor by TLC.

    • Step 2.5: Quench the reaction at -78°C by adding a solution of pH 7 phosphate buffer. Note: Do not allow the reaction to warm before quenching, or retro-aldol/epimerization may occur.

  • Workup & Analysis:

    • Warm to room temperature. Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Validation: Analyze crude NMR. The diagnostic signal is the CH-OH proton. The anti-isomer typically exhibits a larger coupling constant (

      
       Hz) compared to the syn-isomer (
      
      
      
      Hz) in this specific scaffold.

Optimization Table: Lewis Acid Effects

Lewis Acid Conditions Yield dr (anti:syn) Notes

|


  | -78°C, DCM | 92%  | 95:5  | Standard. Chelation control dominates.  |
| 

| -78°C, DCM | 85% | 60:40 | Poor stereocontrol; open TS without chelation. | |

| -78°C, DCM | 88% | 90:10 | Good alternative if Ti-residues are problematic. | |

| -20°C, Et2O | 75% | 5:95 | Reversal: Favors syn (closed chelation). |
Protocol B: Global Deprotection & Purification

Objective: Removal of silyl protecting groups (TBS, TIPS) without degrading the sensitive lactone or diene moieties. Challenge: Discodermolide mimics often contain both secondary (backbone) and primary (tail) silyl ethers. HF-Pyridine is preferred over TBAF, as the basicity of TBAF can cause lactone migration or elimination.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the fully protected mimic in THF (0.05 M). Use a plastic (HDPE) or Teflon vessel; HF etches glass.

    • Cool to 0°C.

  • Reagent Addition:

    • Prepare a stock solution of HF-Pyridine buffered with excess pyridine (1:3 ratio) to mitigate acidity.

    • Add the HF-Pyridine solution dropwise to the reaction vessel.

  • Monitoring:

    • Warm to room temperature.

    • This reaction is sequential: Primary TBS groups cleave first (< 1 hr), followed by secondary TBS groups (3-6 hrs), and finally TIPS groups (12-24 hrs).

    • Stop Point: Monitor via LC-MS. Stop when the mass corresponds to the fully deprotected polyol.

  • Quench (Exothermic Warning):

    • Dilute with Ethyl Acetate.

    • Very Carefully add saturated aqueous

      
       dropwise. Caution:  Massive 
      
      
      
      evolution occurs. Ensure adequate venting.
    • Stir until gas evolution ceases.

Part 4: Troubleshooting & "Self-Validating" Logic

1. The "Silicon Leak" (Mukaiyama):

  • Symptom:[1][2] Low yield or recovered aldehyde in the Mukaiyama aldol.

  • Cause: Hydrolysis of the silyl enol ether prior to reaction. These reagents are moisture-sensitive.

  • Validation: Always run a proton NMR of the silyl enol ether immediately before use. If the vinylic proton signal is diminished, redistill or re-synthesize.

2. Diastereomer Drift:

  • Symptom:[1][2] Eroding dr in the aldol step.[2]

  • Cause: Temperature fluctuation.

    
     reactions are strictly temperature-dependent.
    
  • Fix: Use an internal thermometer. Ensure the internal temp never rises above -75°C during addition.

3. The TBAF Trap:

  • Symptom:[1][2] Decomposition during deprotection.

  • Cause: Basic elimination of the

    
    -hydroxy lactone.
    
  • Fix: Switch to HF-Pyridine (acidic conditions) or TAS-F (neutral conditions). Never use unbuffered TBAF for discodermolide analogs.

References

  • Smith, A. B., et al. (2000). "Total Synthesis of (+)-Discodermolide." Journal of the American Chemical Society. [Link]

  • Paterson, I., & Florence, G. J. (2003). "The Development of a Practical Total Synthesis of (+)-Discodermolide." European Journal of Organic Chemistry. [Link]

  • Mukaiyama, T. (1982). "The Mukaiyama Aldol Reaction."[3][4][5][6] Organic Reactions. [Link][2][7]

  • Day, B. W., et al. (2001). "Structure-Activity Relationships of Discodermolide Analogs." Cancer Chemotherapy and Pharmacology. [Link]

  • Wipf, P. (2004). "Synthetic Studies of Discodermolide." Methods in Enzymology. [Link]

Sources

Application

Application Notes and Protocols for the Regiocontrolled Construction of Unsaturated Azacyclics

For Researchers, Scientists, and Drug Development Professionals Abstract Unsaturated azacyclic scaffolds are cornerstones in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs and bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated azacyclic scaffolds are cornerstones in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2] Their synthesis, particularly with precise control over the placement of unsaturation (regiocontrol), is a critical challenge that directly impacts the biological activity and pharmacokinetic properties of novel therapeutic agents. This guide provides a comprehensive overview of modern synthetic strategies for the regiocontrolled construction of unsaturated nitrogen heterocycles. We delve into the mechanistic underpinnings and practical applications of key methodologies, including transition-metal-catalyzed cyclizations, pericyclic reactions, and ring-closing metathesis. Detailed, field-proven protocols are presented to empower researchers to confidently apply these powerful techniques in their own laboratories.

Introduction: The Significance of Regiocontrolled Unsaturated Azacycles

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals.[1][2] The introduction of a carbon-carbon double bond within the azacyclic ring provides a valuable functional handle for further molecular diversification, enabling systematic structure-activity relationship (SAR) studies.[1] However, the regioselectivity of this unsaturation is paramount, as even subtle positional changes can dramatically alter a molecule's interaction with its biological target.

The development of robust and predictable methods for the regiocontrolled synthesis of these structures is therefore a primary focus in modern synthetic organic chemistry. This document serves as a practical guide to navigating the diverse landscape of available synthetic methodologies.

Strategic Approaches to Regiocontrolled Synthesis

The regiocontrolled construction of unsaturated azacyclics can be broadly categorized into several key strategies. The choice of method is often dictated by the desired ring size, the nature of the available starting materials, and the required tolerance of other functional groups.

Transition-Metal-Catalyzed Cyclizations

Transition metal catalysis offers a powerful and versatile platform for the synthesis of unsaturated azacycles, often proceeding with high levels of regioselectivity and stereocontrol.[3] These methods typically involve the formation of carbon-carbon or carbon-nitrogen bonds under the influence of a metallic catalyst.

The intramolecular Heck reaction is a cornerstone of this approach, enabling the formation of a new carbon-carbon bond via the coupling of a vinyl or aryl halide with an alkene tethered to a nitrogen atom. The regioselectivity of the cyclization is influenced by factors such as the length of the tether, the substitution pattern of the alkene, and the ligand environment of the palladium catalyst.

  • Causality in Experimental Choices: The choice of a palladium(0) or palladium(II) precatalyst, in conjunction with a suitable ligand (e.g., phosphines), is critical for catalytic turnover and for influencing the regiochemical outcome. The base employed is also crucial for regenerating the active catalytic species.

Intramolecular hydroacylation of alkenes catalyzed by rhodium complexes provides an atom-economical route to cyclic ketones, which can be further elaborated to unsaturated azacycles.[4] This method is particularly effective for the synthesis of six-membered rings and can be rendered enantioselective through the use of chiral ligands.[4]

Recent advances have demonstrated the power of copper-catalyzed multicomponent reactions for the modular synthesis of highly functionalized tetrahydropyridines.[5] These reactions proceed under mild conditions and exhibit broad substrate scope, allowing for the assembly of complex azacycles from simple starting materials.[5]

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry.[6][7] These reactions are often highly stereospecific and can provide access to complex molecular architectures in a single step.

The aza-Diels-Alder reaction, involving the [4+2] cycloaddition of an imine (dienophile) with a diene, is a powerful tool for the synthesis of six-membered unsaturated nitrogen heterocycles. The regioselectivity is dictated by the electronic nature of the substituents on both the diene and the dienophile, following the principles of frontier molecular orbital (FMO) theory.[6]

This class of reactions involves the cycloaddition of a 1,3-dipole (e.g., an azomethine ylide) with a dipolarophile (e.g., an alkyne or alkene) to form a five-membered heterocyclic ring.[8] The regioselectivity is again governed by FMO interactions.[6] The generation of the 1,3-dipole can be achieved thermally, photochemically, or through the use of a Lewis acid catalyst.[8]

Electrocyclic reactions involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product with one fewer pi bond.[7][9] The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules. While less common for the direct synthesis of simple azacycles, they play a crucial role in cascade reactions leading to complex polycyclic nitrogen heterocycles.[9]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and highly effective strategy for the synthesis of unsaturated nitrogen heterocycles, particularly for five- and six-membered rings.[1][10] This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular coupling of two alkene moieties.[1][11]

  • Causality in Experimental Choices: The choice of catalyst is critical. First-generation Grubbs catalysts are often sufficient for simple systems, while more electron-rich or sterically hindered substrates may require the higher activity of second or third-generation catalysts (e.g., Grubbs-Hoveyda catalysts).[1] The reaction is typically run at low concentrations to favor the intramolecular cyclization over intermolecular polymerization.[12]

Detailed Protocols and Methodologies

Protocol: Regiocontrolled Synthesis of a Tetrahydropyridine via Ring-Closing Metathesis

This protocol describes the synthesis of a tosyl-protected tetrahydropyridine from a diallylamine precursor, a common strategy in the construction of unsaturated six-membered azacycles.[1]

Materials:

  • N,N-diallyl-4-methylbenzenesulfonamide

  • Grubbs' Second Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and backfilled with argon.

  • Addition of Reactants: The N,N-diallyl-4-methylbenzenesulfonamide (1.0 eq) is dissolved in anhydrous DCM (to achieve a concentration of 0.01 M).

  • Initiation of the Reaction: Grubbs' Second Generation Catalyst (2-5 mol%) is added to the stirred solution under a positive pressure of argon.

  • Reaction Monitoring: The reaction mixture is heated to reflux (approx. 40 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine.

Self-Validation: The success of the reaction is confirmed by NMR spectroscopy, which will show the disappearance of the terminal alkene protons of the starting material and the appearance of a new internal alkene proton signal in the product. Mass spectrometry will confirm the expected molecular weight.

Protocol: Synthesis of a Pyrroline via a [3+2] Cycloaddition

This protocol outlines the synthesis of a pyrroline derivative through the Lewis acid-catalyzed cycloaddition of an aziridine with an alkyne.[8]

Materials:

  • Substituted aziridine (e.g., N-tosyl-2-phenylaziridine)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with Sc(OTf)₃ (5 mol%) under an argon atmosphere.

  • Addition of Reactants: Anhydrous DCM is added, followed by the aziridine (1.0 eq) and the alkyne (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Self-Validation: Successful cycloaddition is confirmed by spectroscopic analysis (NMR and MS). The disappearance of the characteristic aziridine and alkyne signals and the appearance of signals corresponding to the pyrroline ring system will be observed.

Data Presentation and Visualization

Table 1: Comparison of Regioselectivity in Azacycle Synthesis
MethodAzacycle SizeKey Regiocontrolling FactorsTypical YieldsReference
Intramolecular Heck5, 6Tether length, ligand60-90%[13]
Aza-Diels-Alder6FMO control (substituents)50-95%[14]
1,3-Dipolar Cycloaddition5FMO control (substituents)70-98%[8]
Ring-Closing Metathesis5, 6, largerCatalyst, substrate structure80-99%[1][10]
Diagrams

RCM_Workflow Start Diallylamine Precursor Reaction Ring-Closing Metathesis Start->Reaction Catalyst Grubbs' Catalyst Catalyst->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Unsaturated Azacycle Purification->Product

Caption: Workflow for Ring-Closing Metathesis.

Pericyclic_Logic Pericyclic Pericyclic Reactions Cycloaddition Cycloadditions Pericyclic->Cycloaddition Electrocyclic Electrocyclic Reactions Pericyclic->Electrocyclic Sigmatropic Sigmatropic Rearrangements Pericyclic->Sigmatropic DielsAlder [4+2] Diels-Alder Cycloaddition->DielsAlder Dipolar [3+2] 1,3-Dipolar Cycloaddition->Dipolar

Caption: Classification of Pericyclic Reactions.

Conclusion and Future Outlook

The regiocontrolled construction of unsaturated azacyclics remains a vibrant and rapidly evolving field of chemical synthesis. The methodologies outlined in this guide represent the current state-of-the-art, providing researchers with a powerful toolkit for the synthesis of novel nitrogen heterocycles. Future developments will likely focus on the discovery of new catalytic systems with enhanced reactivity and selectivity, as well as the application of these methods in more complex settings, such as the total synthesis of natural products and the development of novel drug candidates. The continued synergy between mechanistic understanding and practical application will undoubtedly lead to even more efficient and elegant solutions to the challenges of regiocontrolled azacycle synthesis.

References

  • Deiters, A., & Martin, S. F. (2004). Synthesis of Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199-2238. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Padwa, A. (2005). Catalytic decomposition of diazo compounds as a method for generating carbonyl ylides. Helvetica Chimica Acta, 88(6), 1357-1374. [Link]

  • Grubbs, R. H. (2004). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 44(23), 356-360. [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Willis, M. C. (2009). Transition metal catalyzed alkene and alkyne hydroacylation. Chemical Reviews, 110(2), 725-748. [Link]

  • Monfette, S., & Fogg, D. E. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3783-3816. [Link]

  • Zhang, L., Sun, J., & Schmalz, H. G. (2007). Gold-catalyzed reactions of furans with alkynes: a new synthesis of phenols. Angewandte Chemie International Edition, 46(28), 5376-5379. [Link]

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press. [Link]

  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2011). Copper-catalyzed multicomponent reaction of terminal alkyne, sulfonyl azide, and amine: a novel one-pot synthesis of N-sulfonylamidines. Organic Letters, 13(16), 4252-4255. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Trimethylsilylallyl Bromide

The following guide is structured as a Technical Support Center resource. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenges of purifying 3-trimethylsilylallyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenges of purifying 3-trimethylsilylallyl bromide (also known as (3-bromoprop-1-en-1-yl)trimethylsilane).

Ticket Subject: Purification, Stability, and Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary & Reagent Profile[1]

The Challenge: 3-Trimethylsilylallyl bromide is a "triple-threat" reagent:

  • Allylic Bromide: Highly reactive electrophile, prone to hydrolysis and

    
     reactions.
    
  • Allylsilane: Acid-sensitive.[1] Exposure to protons (even acidic silanols on silica gel) triggers protodesilylation (loss of the TMS group) or bond migration.

  • Geometric Isomerism: Typically synthesized as the (E)-isomer; however, acid or thermal stress can induce isomerization to the (Z)-form or mixtures.

Physical Properties (Reference Data):

PropertyValue / ConditionNotes
Molecular Formula

MW: 193.16 g/mol
Boiling Point 60–65 °C @ 10 mmHg Est.[2][3] (Do not distill at atm. pressure)
Density ~1.15 g/mLDenser than water
Appearance Clear to straw-yellow liquidDarkens upon decomposition (HBr release)
Storage -20 °C, Inert AtmosphereMoisture Sensitive / Lachrymator

Primary Purification Method: Vacuum Distillation

Recommendation: This is the Gold Standard for >5g scales. It avoids silica contact entirely.

The Protocol

Pre-requisite: If synthesized via


 or 

, ensure all phosphorus byproducts are removed via aqueous workup or filtration before distillation. Phosphorus salts can catalyze decomposition in the pot.
  • Setup: Use a Short-Path Distillation head (minimal surface area) or a Kugelrohr apparatus.

  • Vacuum: High vacuum is mandatory (<15 mmHg).

    • Target: 10 mmHg (approx).

    • Bath Temp: Start at 50 °C and ramp slowly.

  • Collection:

    • Fore-run: Discard the first 5-10% (often contains unreacted alcohol or volatile silyl byproducts).

    • Main Fraction: Collect steady boiling fraction (approx. 60–65 °C @ 10 mmHg).

  • Stabilization: Immediately flush the receiving flask with Argon/Nitrogen.

Workflow Visualization

DistillationWorkflow Crude Crude Reaction Mixture Wash Aqueous Wash (Remove P-salts) Crude->Wash 1. NaHCO3 2. Brine Dry Dry (MgSO4) & Filter Wash->Dry Vac Vacuum Distillation (<15 mmHg) Dry->Vac Concentrate Store Store @ -20°C (Inert Gas) Vac->Store Main Fraction

Figure 1: Critical workflow for thermal purification. Note the emphasis on removing phosphorus salts prior to heating.

Alternative Method: Buffered Chromatography

Recommendation: Use only for small scales (<1g) or if distillation fails. Critical Warning: Standard silica gel is acidic (pH ~4-5). It will destroy this reagent via protodesilylation. You must buffer the stationary phase.

The "Buffered Silica" Protocol
  • Mobile Phase Preparation:

    • Choose a non-polar solvent system (e.g., Hexanes or 1-5% Et2O in Hexanes).

    • The Fix: Add 1% Triethylamine (TEA) to the mobile phase.

  • Column Preparation:

    • Slurry pack the silica using the TEA-doped solvent.[4]

    • Flush the column with 2-3 column volumes of the TEA-solvent before loading the sample. This neutralizes acidic silanol sites.[4]

  • Loading: Load the crude oil (neat or in minimal hexanes).

  • Elution: Run quickly. The product is non-polar and elutes early (

    
     ~0.6-0.8 in 5% EtOAc/Hex).
    
Decision Logic

PurificationLogic Start Start Purification Scale Scale > 2g? Start->Scale Purity High Purity Required? Scale->Purity No Distill Vacuum Distillation (Method A) Scale->Distill Yes Purity->Distill No (Crude OK) Column Buffered Silica Column (Method B) Purity->Column Yes (Isomer sep)

Figure 2: Decision matrix for selecting the appropriate purification strategy based on scale and purity needs.

Troubleshooting & FAQs

Q1: The product turned black during distillation. What happened?

Diagnosis: Thermal decomposition or acid catalysis.

  • Cause A: Pot temperature was too high (>90°C). The allylic bromide bond is weak.

  • Cause B: Residual phosphorus acids (from

    
     synthesis) were not washed out.
    
  • Fix: Ensure vacuum is strong enough to boil the compound <70°C. Wash crude with saturated

    
     thoroughly before distilling.
    
Q2: My NMR shows a loss of the TMS group (signal at 0 ppm disappeared).

Diagnosis: Protodesilylation.

  • Cause: Exposure to moisture (HBr generation) or acidic silica gel.

  • Fix: If you used a column, did you add Triethylamine? If not, the silica ate your TMS group.

Q3: I see two sets of alkene peaks. Is my product pure?

Diagnosis:


 Isomerization.
  • Context: The synthesis (usually from propargyl alcohol reduction) favors the (E)-isomer. However, exposure to light or acid can scramble the geometry.

  • Fix: Distillation rarely separates

    
     isomers effectively. If stereopurity is critical, use the Buffered Chromatography  method with a very shallow gradient (e.g., 100% Hexanes -> 1% Et2O).
    
Q4: The product is fuming when I open the bottle.

Diagnosis: Hydrolysis.

  • Mechanism:

    
    . The fume is HBr gas.
    
  • Action: The sample is degrading. Redistill immediately if possible, or discard. Store the new batch over activated 4Å molecular sieves or silver wool to scavenge HBr.

References

  • General Synthesis & Properties

    • Organic Syntheses, Coll. Vol. 8, p. 281 (1993). (General protocols for allylsilanes).
    • Reference for PBr3 vs CBr4 mechanism: Journal of Organic Chemistry, 2015 , 80, 12901. Link

  • Silica Gel Acidity & Buffering

    • Journal of Chromatography A, 2003 , 1021, 1-2. (Deactivation of silica with amines).[4][5]

    • BenchChem Technical Note: "Column Chromatography of Acid-Sensitive Compounds." Link

  • Physical Data

    • PubChem Compound Summary: Allyltrimethylsilane derivatives.[6] Link

(Note: While specific boiling points for this exact derivative are often omitted in general databases, the range provided is extrapolated from the homologous propargyl and allyl series found in standard organosilicon texts such as "Silicon Reagents for Organic Synthesis" by Weber).

Sources

Optimization

Handling moisture sensitivity of organosilicon allyl bromides

Department: Advanced Reagent Handling & Stability Subject: Handling, Storage, and Troubleshooting for Moisture-Sensitive Allylsilanes Document ID: TS-OSAB-2024-V2[1] Core Stability Mechanics: The "Silent Killer" Many res...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Reagent Handling & Stability Subject: Handling, Storage, and Troubleshooting for Moisture-Sensitive Allylsilanes Document ID: TS-OSAB-2024-V2[1]

Core Stability Mechanics: The "Silent Killer"

Many researchers mistakenly treat organosilicon allyl bromides (e.g., (3-bromoprop-1-en-1-yl)trimethylsilane) as standard alkyl halides.[1] This is a critical error. These compounds possess a unique, autocatalytic degradation pathway driven by the synergy between the allyl bromide moiety and the silyl group .

The Mechanism of Failure

The instability is not merely due to the hydrolysis of the carbon-bromide bond. It is a two-stage cascade:

  • Initiation (Moisture Ingress): Trace water hydrolyzes the sensitive allylic C-Br bond (slow).[1] This generates trace Hydrobromic Acid (HBr).[1]

  • Propagation (Protodesilylation): Unlike standard alkenes, the C-Si bond is hyper-sensitive to acid due to the

    
    -Silicon Effect .[1] The generated HBr protonates the double bond, creating a carbocation stabilized by silicon. The bromide or water then attacks the silicon, cleaving it off.
    
  • Result: The reagent destroys itself. The silicon group is lost as a silanol/disiloxane, and the allylic functionality is scrambled.

Key Takeaway: You are not just fighting moisture; you are preventing the generation of the acid catalyst that cleaves your C-Si bond.

Visualizing the Degradation Pathway

The following diagram illustrates why even "trace" moisture leads to total reagent failure.

DecompositionPathway Reagent Intact Organosilicon Allyl Bromide Carbocation β-Silyl Carbocation (Stabilized Intermediate) Reagent->Carbocation Protonation via HBr Moisture Trace Moisture (Ingress) HBr HBr Generation (Acid Catalyst) Moisture->HBr Hydrolysis of C-Br HBr->Carbocation Catalytic Cycle Desilylation Protodesilylation (C-Si Bond Cleavage) Carbocation->Desilylation Nucleophilic Attack on Si Desilylation->HBr Regenerates Acid Waste Degraded Product (Desilylated Alkene + Disiloxane) Desilylation->Waste Irreversible Loss

Figure 1: The autocatalytic acid-degradation cycle of allylsilanes containing leaving groups.[1]

Standard Operating Procedures (SOPs)
SOP-01: Storage & Receipt
  • Temperature: Store at 2–8°C . Cold storage retards the initial hydrolysis rate of the C-Br bond.

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Stabilizers: If synthesizing in-house, store over activated 4Å Molecular Sieves or a small amount of acid scavenger (e.g., solid

    
     or polyvinylpyridine) to neutralize trace HBr immediately.[1]
    
  • Container: Amber glass with a PTFE-lined septum.[1] Avoid standard rubber septa for long-term storage as they are permeable to moisture over time.[1]

SOP-02: Handling for Synthesis
  • Solvent Prep: Solvents (DCM, THF, Ether) must be dried to <10 ppm water. Use a solvent purification system (SPS) or freshly distilled solvents.[1]

  • Transfer: Never pour. Use cannula transfer or gas-tight syringes.[1]

  • Reaction Environment: Flame-dry all glassware under vacuum before backfilling with inert gas.[1]

Troubleshooting Center (FAQs)

Case ID: #OSAB-001 Issue: The liquid has turned cloudy or deposited a white solid.

  • Diagnosis: Hydrolysis has occurred. The white solid is likely a mixture of polymerized byproducts or ammonium salts if amines were present. The cloudiness indicates the formation of silanols/disiloxanes (e.g., hexamethyldisiloxane) which may be immiscible or have different refractive indices.

  • Resolution:

    • Do not use for sensitive catalysis.

    • Rescue: If the bulk is still liquid, perform a vacuum distillation immediately.

      • Add

        
         (Calcium Hydride) to the distillation pot to scavenge water and acid.
        
      • Distill at the lowest possible temperature (high vacuum).

    • Discard if the solid content is >10% by volume.

Case ID: #OSAB-002 Issue: Low yield in Hosomi-Sakurai reactions (Allylation).

  • Diagnosis: Protodesilylation Competes with Nucleophilic Attack. If the reagent contains trace HBr, the Lewis Acid (e.g.,

    
    , 
    
    
    
    ) used in the reaction will accelerate the protodesilylation mechanism described in Figure 1 rather than the desired addition to the aldehyde/ketone.
  • Resolution:

    • Pre-treatment: Wash the reagent solution with cold, saturated aqueous

      
       (rapidly), dry over 
      
      
      
      , and filter immediately before adding the Lewis Acid. This removes the catalytic HBr trigger.
    • Buffer: Add a hindered base (e.g., 2,6-di-tert-butylpyridine) to the reaction mixture to scavenge protons without inhibiting the Lewis Acid.[1]

Case ID: #OSAB-003 Issue: NMR shows new peaks near 0 ppm (TMS region).

  • Diagnosis: Silyl Group Migration or Loss.

    • 0.0 ppm: Intact TMS.

    • ~0.1-0.3 ppm:[1] Often indicates hexamethyldisiloxane (hydrolysis product).[1]

    • Shifted Alkene Peaks: Indicates the double bond has moved (allylic shift) or the silyl group is gone.

  • Resolution: Compare the integral of the TMS peak to the

    
     protons. If the ratio deviates from theoretical (9:2), purification is required.
    
Experimental Data & Purification Guide
Purity Verification Table

Use this quick-reference table to validate reagent quality before use.

ParameterAcceptable RangeWarning SignCritical Failure
Appearance Clear, colorless to pale yellow oilCloudy / HazyWhite precipitate / Dark Brown

NMR (

)
TMS @ 0.0 ppm;

@ ~3.9-4.1 ppm
Extra peaks @ 0.1-0.3 ppmLoss of olefinic signals
Water Content (KF) < 50 ppm50–200 ppm> 500 ppm
Acidity Neutral (pH paper on wet aliquot)Acidic vapor (turns litmus red)Fuming
Emergency Purification Protocol (Distillation)

Use this when "Warning Signs" from the table above are observed.

  • Setup: Short-path distillation head connected to a high-vacuum pump (< 1 mmHg).

  • Additives: Add 5% w/w Calcium Hydride (

    
    )  to the boiling flask. This serves two purposes:
    
    • It reacts irreversibly with water.[2]

    • It neutralizes HBr.

  • Procedure:

    • Stir the mixture at room temperature for 30 minutes (bubbling indicates active drying).

    • Apply vacuum.[2]

    • Gently heat. Collect the main fraction.

    • Discard the first 5% (forerun) and the last 10% (pot residue).

  • Storage: Immediately transfer to an Argon-flushed Schlenk tube/flask.

Handling Workflow Diagram

Follow this decision tree to ensure integrity from receipt to reaction.

HandlingWorkflow Receive Receive Shipment (Check Temp < 8°C) Inspect Visual Inspection (Clear vs Cloudy) Receive->Inspect Cloudy Cloudy/Precipitate? Inspect->Cloudy Distill Distill over CaH2 (Vacuum) Cloudy->Distill Yes Store Store at 4°C (Inert Gas + Mol Sieves) Cloudy->Store No (Clear) Distill->Store Use Reaction Use (Cannula Transfer) Store->Use

Figure 2: Decision tree for incoming reagent inspection and processing.

References
  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry (Vol. 3). Pergamon Press.
  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Bromo-1-(trimethylsilyl)-1-propyne.[1][3][4] Retrieved from [1]

  • Gelest, Inc. (2020). Hydrolytic Stability of Organosilanes. Gelest Technical Brochures. Retrieved from [1]

  • Panek, J. S., & Sparks, M. A. (1989). Double bond geometry control in the protodesilylation of allylsilanes. Journal of Organic Chemistry, 54(9), 2034–2036.
  • ChemicalBook. (2024). 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE Properties and Safety. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in γ-Silylallyl Bromide Reactions

Welcome to the technical support center for regiocontrol in γ-silylallyl reagent reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful synthetic tools.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regiocontrol in γ-silylallyl reagent reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful synthetic tools. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of α- versus γ-regioselectivity, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts essential for understanding and troubleshooting your reactions.

Q1: What is the primary reaction involving γ-silylallyl reagents and electrophiles, and why is it so useful?

The cornerstone reaction is the Hosomi-Sakurai allylation , which involves the Lewis acid-promoted addition of an allylsilane to an electrophile, most commonly a carbonyl compound like an aldehyde or ketone. This reaction is exceptionally valuable because it forms a carbon-carbon bond and installs a terminal alkene, creating a versatile homoallylic alcohol product. The silyl group in the starting material acts as a powerful "directing group," making the reaction highly regioselective.

Q2: Why does the reaction almost always favor the γ-product? What is the "β-silicon effect"?

The high γ-selectivity is a direct consequence of the β-silicon effect . Here’s the causal chain:

  • The Lewis acid activates the electrophile (e.g., an aldehyde), making its carbonyl carbon highly susceptible to nucleophilic attack.

  • The π-bond of the allylsilane attacks the activated carbonyl carbon. This attack occurs at the γ-carbon (the carbon furthest from the silyl group).

  • This γ-attack generates a transient carbocation intermediate. Crucially, this positive charge is located on the carbon β (beta) to the silicon atom.

  • The C-Si bond is perfectly positioned to stabilize this adjacent positive charge through hyperconjugation. This phenomenon, known as the β-silicon effect, dramatically lowers the energy of the transition state leading to the γ-product.

An alternative attack at the α-carbon would place the positive charge γ to the silicon atom, an intermediate that lacks this potent stabilizing interaction. Consequently, the activation barrier for γ-attack is significantly lower, making it the dominant reaction pathway.

Q3: What are the most critical experimental variables for maximizing γ-regioselectivity?

While the β-silicon effect provides a strong intrinsic bias, experimental conditions are crucial for achieving exquisite control. The most influential factors are:

  • Choice of Lewis Acid: This is the single most important parameter. Strong, oxophilic Lewis acids are generally preferred.

  • Electrophile Structure: The steric and electronic properties of the aldehyde, ketone, or imine can influence the outcome.

  • Solvent: The polarity and coordinating ability of the solvent can impact the stability of key intermediates.

  • Temperature: Reaction temperature can determine whether the reaction is under kinetic or thermodynamic control.

Section 2: Troubleshooting Guide: Diagnosing and Solving Regioselectivity Issues

This section provides a structured approach to identifying and resolving common problems encountered during these reactions.

Problem: My reaction is producing a significant amount of the undesired α-addition product.

The formation of the α-product indicates that the intrinsic preference for γ-attack is being undermined. This is almost always traceable to the reaction conditions, particularly the Lewis acid.

  • Possible Cause #1: Suboptimal Lewis Acid Choice or Stoichiometry

    • Scientific Rationale: The strength and nature of the Lewis acid dictate the character of the transition state. Strong Lewis acids (e.g., TiCl₄, SnCl₄) coordinate tightly to the carbonyl oxygen, inducing a significant partial positive charge on the carbonyl carbon. This promotes a more SN1-like, open transition state where the stabilizing β-silicon effect is maximized. In contrast, weaker or poorly coordinated Lewis acids can lead to a more concerted, SN2-like transition state where steric factors may begin to compete, potentially allowing for α-attack.

    • Solutions & Recommendations:

      • Switch to a Stronger Lewis Acid: If you are using a mild Lewis acid like ZnCl₂ or BF₃·OEt₂ and observing poor selectivity, switch to titanium(IV) chloride (TiCl₄) or tin(IV) chloride (SnCl₄).

      • Verify Stoichiometry: These reactions are typically run with stoichiometric (1.0 to 1.2 equivalents) amounts of the Lewis acid to ensure complete activation of the electrophile. Sub-stoichiometric amounts can lead to a background, non-selective reaction.

      • Consult Data: Refer to the table below to guide your choice.

Lewis AcidTypical StrengthCommon ConditionsExpected γ:α SelectivityKey Considerations
TiCl₄ StrongCH₂Cl₂, –78 °C to RT>99:1Highly effective and widely used. Very moisture-sensitive.
SnCl₄ StrongCH₂Cl₂, –78 °C to RT>95:5Another excellent choice, sometimes milder than TiCl₄.
AlCl₃ StrongCH₂Cl₂, 0 °C to RT>95:5Very strong, can sometimes promote side reactions.
BF₃·OEt₂ ModerateCH₂Cl₂, –78 °C to RTVariable, often >90:10Generally reliable, but selectivity can be substrate-dependent.
TMSOTf ModerateCH₂Cl₂, –78 °CVariableUseful for activating acetals and other less reactive electrophiles.
  • Possible Cause #2: Solvent Choice

    • Scientific Rationale: The solvent must be non-coordinating to prevent it from competing with the electrophile for the Lewis acid. Lewis basic solvents such as THF, diethyl ether, or acetonitrile can coordinate to the Lewis acid, reducing its effective concentration and activity, which can compromise regioselectivity. Dichloromethane (CH₂Cl₂) is the standard solvent for this reason.

    • Solutions & Recommendations:

      • Use a Non-Coordinating Solvent: Always use a dry, non-coordinating solvent like dichloromethane or toluene.

      • Ensure Anhydrous Conditions: Rigorously dry your chosen solvent before use. Water will rapidly decompose the Lewis acid.

Problem: The overall reaction yield is low, even with good regioselectivity.

Low yields are typically a sign of reagent decomposition or incomplete reaction.

  • Possible Cause #1: Deactivated Lewis Acid

    • Scientific Rationale: The Lewis acids used in Hosomi-Sakurai reactions are extremely hygroscopic. Any trace of moisture in the reaction vessel, solvent, or reagents will hydrolyze and deactivate the Lewis acid, halting the reaction.

    • Solutions & Recommendations:

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.

      • Fresh Reagents: Use freshly opened bottles of anhydrous solvents. Use fresh, high-purity Lewis acids. TiCl₄ is often supplied as a 1.0 M solution in CH₂Cl₂, which can be more convenient to handle than the neat liquid.

  • Possible Cause #2: Purity of Reagents

    • Scientific Rationale: The γ-silylallyl bromide (or the allylsilane derived from it) must be pure. Isomeric impurities or degradation products will not react productively. Similarly, the electrophile must be pure; for example, aldehydes can oxidize to carboxylic acids, which will quench the Lewis acid.

    • Solutions & Recommendations:

      • Purify Starting Materials: Distill liquid aldehydes and allylsilanes immediately before use. Recrystallize solid electrophiles.

      • Confirm Identity: Use ¹H NMR or GC-MS to confirm the purity and identity of your starting materials before beginning the reaction.

Section 3: Key Mechanisms, Workflows, and Protocols

The Mechanism of Regioselective γ-Addition

The diagram below illustrates the accepted mechanism for the TiCl₄-promoted reaction between an aldehyde and an allylsilane, highlighting the key steps that ensure γ-selectivity.

Hosomi_Sakurai_Mechanism Mechanism of γ-Selective Addition cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack (γ-Selective) cluster_2 Step 3: Desilylation & Product Formation RCHO R-CHO Activated R-CHO—TiCl₄ (Activated Electrophile) RCHO->Activated + TiCl₄ TiCl4 TiCl₄ Allylsilane Br-CH₂-CH=CH-SiMe₃ (or derived Allylsilane) Attack Activated->Attack Allylsilane->Attack Intermediate β-Silyl Carbocation(Stabilized by SiMe₃)[R-CH(O-TiCl₄)-CH₂-CH=CH-SiMe₃]+ Product_complex Product-Ti Complex Intermediate->Product_complex - SiMe₃⁺ Intermediate->Product_complex Attack->Intermediate γ-Attack Final_Product Homoallylic AlcoholR-CH(OH)-CH₂-CH=CH₂ Product_complex->Final_Product Aqueous Workup

Caption: The β-silicon effect stabilizes the key carbocation intermediate, driving γ-selectivity.

Troubleshooting Workflow for Regioselectivity Optimization

If you are facing issues with regioselectivity, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow Workflow for Optimizing Regioselectivity start Poor γ/α Ratio Observed check_LA Is the Lewis Acid optimal (e.g., TiCl₄)? start->check_LA check_conditions Are conditions strictly anhydrous and inert? check_LA->check_conditions Yes change_LA Action: Switch to TiCl₄ or SnCl₄. Verify 1.0 eq. check_LA->change_LA No check_solvent Is the solvent non-coordinating (e.g., CH₂Cl₂)? check_conditions->check_solvent Yes improve_technique Action: Flame-dry glassware. Use fresh anhydrous solvent. check_conditions->improve_technique No check_substrate Analyze electrophile for steric/electronic issues. check_solvent->check_substrate Yes change_solvent Action: Switch to dry CH₂Cl₂. check_solvent->change_solvent No reassess Outcome: Re-evaluate strategy. Consider alternative synthons. check_substrate->reassess Yes success Problem Solved: High γ-Selectivity Achieved check_substrate->success No change_LA->success improve_technique->success change_solvent->success

Caption: A decision tree to systematically troubleshoot poor regioselectivity.

General Experimental Protocol: TiCl₄-Promoted Allylation of an Aldehyde

This protocol is a representative example and should be adapted based on the specific substrate.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq.), purified

  • Allyltrimethylsilane (1.2 mmol, 1.2 eq.), purified

  • Titanium(IV) chloride (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 eq.)

  • Anhydrous dichloromethane (DCM, 20 mL)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq.) dropwise to the stirred solution over 5 minutes. A yellow or orange complex may form. Stir the mixture at –78 °C for an additional 10 minutes.

  • Allylsilane Addition: Add allyltrimethylsilane (1.2 eq.) dropwise via syringe or dropping funnel over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at –78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at –78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional DCM, and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

References

  • Mio, M. J., Kopel, L. C., Braun, J. B., Gadzikwa, T. L., Hull, K. L., Brisbois, R. G., Markworth, C. J., & Fazen, P. A. (2002). Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. The Journal of Organic Chemistry, 67(21), 7347–7353. [Link]

  • Kefalidis, C. E., Vummaleti, S. V. C., Falivene, L., Poater, A., Cavallo, L., & Nolan, S. P. (2021). Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. Molecules, 26(8), 2358. [Link]

  • Lade, J. J., Jonficus, A. A., & Mbiya, W. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

  • Scott, J. P., & Sammakia, T. (2011). γ-Selective Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides Using Trialkylphosphonium Tetrafluoroborate Salts Prepared Directly from Phosphine•Borane Adducts. Organic letters, 13(17), 4684–4687. [Link]

  • Scope II: Variation of the silylated allylic bromide. (n.d.). ResearchGate. [Link]

  • White, D. E., Chrisman, W., & Sammakia, T. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society, 136(30), 10769–10777. [Link]

  • Lade, J. J., Jonficus, A. A., & Mbiya, W. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13. [Link]

  • Shaw, J. T., & Woerpel, K. A. (2003). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry, 68(13), 5434–5445. [Link]

  • Jarvis, C. L., & Toste, F. D. (2021). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. Chemical Science, 12(35), 11776–11781. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. (2025). ChemRxiv. [Link]

  • The conjugate addition reaction. (n.d.). Archive ouverte UNIGE. [Link]

  • Denmark, S. E., Beutner, G. L., Wynn, T., & Eastgate, M. D. (2005). Lewis base activation of Lewis acids: catalytic, enantioselective addition of silyl ketene acetals to aldehydes. *Journal

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for 3-bromo-1-trimethylsilyl-1-propene

An In-Depth Guide to the Infrared Spectroscopic Signature of 3-bromo-1-trimethylsilyl-1-propene Abstract Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing rapid and non-destructive identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Signature of 3-bromo-1-trimethylsilyl-1-propene

Abstract

Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing rapid and non-destructive identification of functional groups within a molecular structure. For novel or specialized organosilicon compounds like 3-bromo-1-trimethylsilyl-1-propene, a precise understanding of its IR spectral features is crucial for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the expected IR absorption peaks for 3-bromo-1-trimethylsilyl-1-propene, grounded in established spectroscopic principles and data for analogous structures. We will dissect the molecule's vibrational modes, compare its spectral signature to relevant alternatives, and outline a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Vibrational Analysis

3-bromo-1-trimethylsilyl-1-propene is a multifunctional molecule featuring a vinylsilane moiety, an allylic bromide, and a trimethylsilyl (TMS) group. Each of these components contributes a unique signature to the overall IR spectrum. The primary vibrational modes of interest arise from the stretching and bending of its key bonds.

Key Functional Groups and Expected Vibrational Modes:

  • Alkene Group (C=C-H): This group is characterized by C=C stretching, sp² C-H stretching, and out-of-plane C-H bending vibrations.

  • Trimethylsilyl Group (Si(CH₃)₃): The TMS group is identifiable by its strong Si-C stretching and characteristic CH₃ symmetric and asymmetric deformations (bending).

  • Allylic Bromide (-CH₂-Br): This includes sp³ C-H stretching from the methylene group and the C-Br stretch, which typically appears in the low-frequency fingerprint region.

The presence of the silicon atom directly on the double bond and the electronegative bromine atom on the adjacent carbon can subtly influence the electronic environment and, consequently, the exact position and intensity of these absorption bands.

Predicted Infrared Absorption Peaks: A Detailed Breakdown

The following table summarizes the predicted characteristic IR absorption bands for 3-bromo-1-trimethylsilyl-1-propene. These predictions are synthesized from established correlation tables and spectral data for similar organosilicon compounds.[1][2][3][4]

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityCausality and Expert Insights
3100-3020=C-H Stretch (sp²)MediumThe stretching of C-H bonds on the double bond occurs at a higher frequency than alkane C-H bonds due to the greater s-character of sp² hybrid orbitals, resulting in a stronger, stiffer bond.[5][6][7]
2965-2950-C-H Asymmetric Stretch (sp³)StrongThese peaks arise from the nine C-H bonds in the trimethylsilyl group and the two C-H bonds of the allylic methylene group.[2][8]
2895-2885-C-H Symmetric Stretch (sp³)MediumCorresponds to the symmetric stretching of the C-H bonds in the TMS and methylene groups.
1640-1630C=C Stretch (Vinylsilane)Medium to WeakThe C=C stretch in vinylsilanes is typically found in this narrow range.[1] Its intensity can be weak, particularly if the molecule exists in a trans-configuration, which minimizes the change in dipole moment during vibration.[9]
1470-1450-CH₂- Scissoring (Bending)MediumThis bending vibration is characteristic of the methylene group adjacent to the bromine atom.[2][10]
~1250Si-CH₃ Symmetric DeformationStrong, SharpThis is a highly characteristic and reliable peak for identifying a trimethylsilyl group. It is often referred to as the "Si-Me₃ umbrella mode."
980-960 or 730-665=C-H Bend (Out-of-Plane)StrongThe position of this strong absorption is highly dependent on the stereochemistry of the double bond. A trans (E) isomer will show a strong band near 970 cm⁻¹, while a cis (Z) isomer will absorb closer to 700 cm⁻¹.[11] This peak is therefore diagnostic for geometric isomer determination.
~840 & ~780Si-C Stretch / CH₃ RockStrongThe trimethylsilyl group exhibits strong, characteristic absorptions in this region due to the coupling of Si-C stretching and methyl group rocking vibrations.[12][13]
690-515C-Br StretchMedium to StrongThe carbon-bromine stretch is a low-energy vibration and appears in the far fingerprint region of the spectrum.[4] Its position can be influenced by the conformation of the molecule.

Comparative Spectral Analysis

To fully appreciate the unique spectral features of 3-bromo-1-trimethylsilyl-1-propene, it is instructive to compare its expected spectrum with structurally related molecules.

Versus 3-Bromo-1-propene (Allyl Bromide)

The most significant difference is the absence of the trimethylsilyl group in allyl bromide. An IR spectrum of allyl bromide would lack the intense, sharp peak around 1250 cm⁻¹ (Si-CH₃ deformation) and the strong, complex absorptions around 840-780 cm⁻¹ (Si-C stretch/CH₃ rock). These signals are definitive markers for the TMS moiety.

Versus 1-Trimethylsilyl-1-propene

This comparison isolates the effect of the allylic bromine atom. While the vinylsilane features would be very similar, the spectrum of 1-trimethylsilyl-1-propene would not contain the low-frequency C-Br stretching band (690-515 cm⁻¹). Furthermore, the electronegativity of bromine can have minor inductive effects on the frequencies of adjacent C-H vibrations.

Versus 3-bromo-1-trimethylsilyl-1-propyne

The alkyne analogue provides a clear contrast between a double and a triple bond. The IR spectrum of the propyne would show:

  • A C≡C stretch around 2260-2100 cm⁻¹ , a region where the propene is transparent.[7][14]

  • The absence of alkene peaks, namely the C=C stretch (~1635 cm⁻¹) and the =C-H out-of-plane bend (~970 cm⁻¹).

This comparison is particularly valuable for monitoring reactions involving the conversion of the alkyne to the alkene.

Experimental Protocol: FT-IR Spectrum Acquisition

This protocol describes the standard procedure for obtaining a high-fidelity FT-IR spectrum of a liquid sample like 3-bromo-1-trimethylsilyl-1-propene.

G Start Ensure Salt Plates (NaCl or KBr) are Clean & Dry Sample Place one drop of 3-bromo-1-trimethylsilyl-1-propene on a salt plate Start->Sample Assemble Cover with a second salt plate to create a thin film Sample->Assemble Mount Mount the assembled plates in the spectrometer's sample holder Assemble->Mount BG Collect a background spectrum (empty beam path) Mount->BG Scan Collect the sample spectrum (typically 16-32 scans) BG->Scan Ratio Ratio the sample spectrum against the background Scan->Ratio Convert Convert to Absorbance or % Transmittance Ratio->Convert Analyze Label significant peaks and compare with predictions Convert->Analyze

Caption: Workflow for FT-IR analysis of a liquid sample.

Alternative & Complementary Analytical Methods

While IR spectroscopy is excellent for functional group identification, a comprehensive characterization relies on multiple techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the connectivity of atoms, the electronic environment of each nucleus, and the stereochemistry (E/Z isomerism) of the double bond through coupling constants.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation patterns, which can help confirm the presence of the bromine (via its characteristic isotopic pattern) and trimethylsilyl groups.

  • Gas Chromatography (GC): When coupled with MS (GC-MS), this technique can be used to assess the purity of the sample and separate it from starting materials or byproducts.

The relationship between these analytical techniques can be visualized as follows:

G Molecule 3-bromo-1-trimethylsilyl-1-propene IR IR Spectroscopy Molecule->IR Functional Groups NMR NMR Spectroscopy Molecule->NMR Connectivity & Stereochemistry MS Mass Spectrometry Molecule->MS Molecular Weight & Fragments IR->NMR Complementary Data NMR->MS Complementary Data MS->IR Complementary Data

Caption: Complementary nature of spectroscopic techniques.

Conclusion

The infrared spectrum of 3-bromo-1-trimethylsilyl-1-propene is rich with information, offering a distinct fingerprint for its verification. The most telling absorptions are the strong, sharp Si-CH₃ deformation at approximately 1250 cm⁻¹, the complex Si-C stretching region around 840 cm⁻¹, the C=C stretch characteristic of a vinylsilane near 1635 cm⁻¹, and the stereochemically-dependent =C-H out-of-plane bend. By understanding the origin of these key peaks and comparing them to alternative structures, researchers can confidently use IR spectroscopy for rapid and accurate characterization of this versatile organosilicon reagent.

References

Sources

Comparative

Publish Comparison Guide: 3-Bromo-1-trimethylsilyl-1-propene (Nakamura Reagent)

This guide provides an in-depth technical analysis of 3-bromo-1-trimethylsilyl-1-propene , focusing on the methodology established by Eiichi Nakamura . It is designed for researchers requiring precise regiochemical contr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-bromo-1-trimethylsilyl-1-propene , focusing on the methodology established by Eiichi Nakamura . It is designed for researchers requiring precise regiochemical control in allylation reactions.

Executive Summary

3-Bromo-1-trimethylsilyl-1-propene (CAS: 87506-22-7) is a specialized allylic halide used primarily as a precursor for generating


-trimethylsilylallyl metal species (Zn, Cr, In). Unlike simple allyl halides, the trimethylsilyl (TMS) group at the 1-position exerts a profound electronic and steric influence ("Silicon Effect"), directing nucleophilic attack and stabilizing transition states.

This guide focuses on the Nakamura Methodology , which leverages this reagent for high-fidelity regio- and stereoselective allylation of carbonyl compounds. The resulting


-hydroxysilanes are versatile intermediates, often converted via Peterson elimination to stereodefined dienes.
Key Technical Advantages
  • Regiocontrol: Overcomes the

    
     ambiguity typical of allylic metal reagents.
    
  • Stereocontrol: Delivers high anti-diastereoselectivity in aldehyde additions (Cram/Felkin-Anh control).

  • Versatility: Compatible with Chromium(II), Zinc(II), and Indium(III) mediated protocols.

Technical Specifications & Synthesis

Compound Profile
PropertySpecification
IUPAC Name (E)-3-Bromo-1-(trimethylsilyl)prop-1-ene
Structure

Molecular Weight 193.16 g/mol
Physical State Colorless to pale yellow liquid
Stability Moisture sensitive; store under Ar/N₂ at 2–8°C
Isomeric Purity Typically >95% (E)-isomer
The Nakamura Synthesis Protocol

While commercially available, the reagent is often synthesized de novo to ensure isomeric purity. The method described by Eiichi Nakamura (EROS, 1995) ensures the exclusive formation of the (E)-isomer.

Step-by-Step Methodology:

  • Silylation: Propargyl alcohol is protected/silylated to form 3-trimethylsilyl-2-propyn-1-ol.

  • Hydride Reduction (Critical Step): The alkyne is reduced using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

    • Mechanistic Note: Red-Al acts as a hydrometallating agent. The aluminum coordinates to the oxygen, directing the hydride delivery to the proximal carbon, ensuring the (E)-alkene geometry.

  • Bromination: The resulting (E)-allylic alcohol is converted to the bromide using

    
     or 
    
    
    
    .

Reaction Scheme:



Comparative Analysis: Performance & Selectivity

The core challenge in allylation is controlling the site of bond formation (


 vs. 

relative to the metal).
Comparison with Alternatives
ReagentMetal MediatorMajor Product (Regioisomer)StereoselectivityMechanism Type
Nakamura Reagent (1-TMS-3-bromo)Cr(II) / Zn(II)

-Adduct
(Branched)
Anti (High)Zimmerman-Traxler (Closed)
3-TMS-3-bromo-propene (Isomer)Cr(II)

-Adduct (Branched)
Anti (Moderate)Rapid equilibration to 1-TMS form
Allyl Bromide (Unsubstituted)Zn(II) / Mg(II)Mixture (Substrate dependent)Low/VariableOpen or Closed TS
Allylboronates (Brown/Roush)B(III)

-Adduct
Excellent (Enantio)Closed Chair TS
The "Silicon Effect" in Metallation

When 3-bromo-1-trimethylsilyl-1-propene reacts with metals (Zn, Cr), it forms an allylic metal species.

  • Equilibration: The metal can migrate between the C1 and C3 positions.

  • Thermodynamic Preference: The 1-TMS isomer (metal at C3) is sterically less crowded but electronically distinct.

  • Reaction Outcome: Despite the equilibrium, reaction with aldehydes via a closed transition state (Zimmerman-Traxler) places the bulky TMS group in a pseudo-equatorial position, forcing the incoming electrophile to attack the

    
    -position (relative to the metal), which corresponds to the 
    
    
    
    -position relative to the TMS group in the final product.

Experimental Applications

Chromium-Mediated Allylation (Hiyama-Nozaki-Kishi Type)

This is the gold standard for using the Nakamura reagent to synthesize anti-


-hydroxysilanes.

Protocol:

  • Preparation: Suspend

    
     (anhydrous) in THF. Reduce to 
    
    
    
    using
    
    
    or Mn powder (0.5 equiv) until the solution turns blue/green.
  • Addition: Add the aldehyde (1.0 equiv) and 3-bromo-1-trimethylsilyl-1-propene (1.5 equiv) at 0°C.

  • Workup: Quench with water/EDTA to sequester chromium.

Result: Exclusive formation of the anti-isomer.

  • Yield: 75–92%

  • Selectivity: >20:1 anti:syn

Zinc-Mediated Allylation (Nakamura-Type)

Utilizes the reagent with Zn dust in THF/saturated


. This method is milder and avoids toxic chromium but may require activation (e.g., 1,2-dibromoethane).

Data Summary (Benzaldehyde Substrate):

  • Reagent: 1-TMS-3-bromo-1-propene

  • Conditions: Zn, THF, 25°C

  • Yield: 88%

  • Product: 1-phenyl-2-trimethylsilyl-3-buten-1-ol

  • Selectivity: 95:5 anti:syn

Mechanistic Visualization

The following diagram illustrates the divergence between the starting material isomers and the convergence via the metallated intermediate to the specific anti-product.

NakamuraAllylation cluster_legend Key Mechanism Reagent 3-Bromo-1-TMS-propene (Nakamura Reagent) MetalSpecies Allyl-Metal Species (Equilibrating Zn/Cr) Reagent->MetalSpecies Oxidative Addition (Zn/CrCl2) Isomer 3-Bromo-3-TMS-propene (Isomer) Isomer->MetalSpecies Rapid Equilibration TS Zimmerman-Traxler Transition State (TMS pseudo-equatorial) MetalSpecies->TS + Aldehyde (RCHO) Product Anti-beta-hydroxysilane (Branched Product) TS->Product Gamma-Attack High Diastereocontrol Diene (Z)-1,3-Diene Product->Diene Peterson Elimination (KH/THF)

Caption: Mechanistic pathway showing the convergence of allylic isomers to the highly selective anti-beta-hydroxysilane via a closed transition state.

References

  • Nakamura, E. (1995).[1] 3-Bromo-1-trimethylsilyl-1-propene. In Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley.[1]

  • Denmark, S. E., & Jones, T. K. (1982). (E)-3-(Trimethylsilyl)-2-propen-1-ol.[2] An improved preparation. The Journal of Organic Chemistry, 47(23), 4595–4597.

  • Hiyama, T., Okude, Y., Kimura, K., & Nozaki, H. (1982). Highly regioselective allylation of carbonyl compounds with chromium(II) reagents. Bulletin of the Chemical Society of Japan, 55(2), 561-568.

  • Hatakeyama, T., Nakamura, M., & Nakamura, E. (2001). Regioselective Allylzincation of Alkenylboronate. Journal of the American Chemical Society.[1][3] (Contextual reference for Nakamura's Zinc Chemistry).

  • Yoshikai, N., Zhang, S. L., & Nakamura, E. (2008). Origin of the regio- and stereoselectivity of allylic substitution of organocopper reagents. Journal of the American Chemical Society, 130(39), 12862-12863.

Sources

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